3,5-Dimethylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406910. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJBEZBHANKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236326 | |
| Record name | 3,5-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-63-5 | |
| Record name | 1-Methoxy-3,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylanisole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 874-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |
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| Record name | 3,5-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3L97PZB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of 3,5-Dimethylanisole?
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylanisole
Introduction
This compound, also known as 5-Methoxy-m-xylene, is an aromatic ether with the chemical formula C9H12O.[1] It serves as a significant intermediate in various organic syntheses and is a valuable building block in the chemical industry.[1] A thorough understanding of its physical properties is crucial for its application in research, development, and manufacturing processes, ensuring safe handling and optimal reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies for their determination.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below, providing a clear reference for researchers and chemical professionals.
| Property | Value | Units | Conditions | References |
| Molecular Formula | C9H12O | - | - | [1][2][3] |
| Molecular Weight | 136.19 | g/mol | - | [1][2][3][4][5] |
| Appearance | Colorless to light yellow liquid | - | 20 °C | [1] |
| Boiling Point | 193 | °C | at 1 atm | [2][4][5][6] |
| Melting Point | -0.2 | °C | - | [1][2] |
| Density | 0.963 | g/mL | at 25 °C | [4][5][6] |
| 0.96 | g/cm³ | at 20 °C | [2] | |
| Refractive Index | 1.512 | - | at 20 °C, 589 nm | [4][5][6] |
| 1.5110 - 1.5140 | - | at 20 °C | [7] | |
| Solubility | Insoluble | - | in water | [2] |
| Flash Point | 65 | °C | closed cup | [5] |
| Vapor Pressure | 0.6 | - | at 25 °C | [2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the common experimental methodologies for the key properties of this compound.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity.[8] Two common methods for its determination are the capillary method and distillation.
-
Capillary Method (Micro Method):
-
A small amount of the liquid is placed in a small test tube or fusion tube.[9][10]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][10]
-
The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
The heat source is then removed, and the liquid is allowed to cool.[8]
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][11]
-
-
Distillation Method:
-
For larger sample volumes, a simple or fractional distillation apparatus is assembled.[12]
-
The liquid is heated in a distillation flask.
-
The temperature of the vapor is monitored with a thermometer as it passes into the condenser.[12]
-
The temperature that remains constant during the collection of the distillate is recorded as the boiling point.[12]
-
Melting Point Determination
For substances that are solid at or near room temperature, the melting point is a key identifier of purity.[13][14] While this compound is a liquid at room temperature, its freezing point can be determined using similar principles.
-
Capillary Method:
-
A small, powdered sample of the solidified compound is packed into a capillary tube.[13][15]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[15][16]
-
The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point range.[13] Pure compounds typically have a sharp melting range of 0.5-1.0°C.[13]
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in a sealed pan.
-
The sample and a reference pan are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
A peak in the heat flow curve indicates the melting point.[15]
-
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[17]
-
Procedure:
-
An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[18][19]
-
A known volume of this compound is added to the container. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[18][19]
-
The container with the liquid is reweighed.[18]
-
The mass of the liquid is determined by subtracting the mass of the empty container.
-
The density is calculated using the formula: Density = Mass / Volume.[17][18] For higher accuracy, measurements should be repeated and an average value calculated.[18]
-
Refractive Index Determination
The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[20]
-
Using a Refractometer (e.g., Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).[20]
-
Light is passed through the sample, and the user looks through the eyepiece to see a light and dark field.
-
The instrument is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is then read from the instrument's scale.[20] The refractive index is dependent on temperature and the wavelength of light used.[20]
-
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[21]
-
Shake-Flask Method:
-
An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a flask.[22][23]
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]
-
The mixture is then allowed to stand, and the undissolved solute settles.
-
A sample of the supernatant saturated solution is carefully removed and analyzed (e.g., by spectroscopy or chromatography) to determine the concentration of the dissolved solute.[22][23] This concentration represents the solubility at that temperature.
-
Visualization of Property Relationships
The physical properties of a substance are often interrelated. For instance, temperature can influence density and refractive index. The following diagram illustrates these logical connections.
Caption: Logical relationships between the physical properties of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. 3,5-二甲基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound = 99 874-63-5 [sigmaaldrich.com]
- 6. This compound | 874-63-5 [chemicalbook.com]
- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. jove.com [jove.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. athabascau.ca [athabascau.ca]
- 15. westlab.com [westlab.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. athabascau.ca [athabascau.ca]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. researchgate.net [researchgate.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
3,5-Dimethylanisole CAS number and molecular weight.
An In-depth Technical Guide to 3,5-Dimethylanisole
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 874-63-5[2][3] |
| Molecular Formula | C₉H₁₂O[1][2][4] |
| Molecular Weight | 136.19 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 193 °C |
| Density | 0.963 g/mL at 25 °C |
| Refractive Index | n20/D 1.512 |
| Flash Point | 66 °C (150.8 °F) |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis, by methylating the corresponding phenol, 3,5-dimethylphenol (B42653).[2][3]
Experimental Protocol: Methylation of 3,5-Dimethylphenol
This protocol details the synthesis of this compound from 3,5-dimethylphenol and a methylating agent.[2]
Materials:
-
3,5-Dimethylphenol
-
Iodomethane (B122720) (or dimethyl sulfate)
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of 3,5-dimethylphenol (10 g, 0.082 mol) in 150 ml of DMF, add anhydrous potassium carbonate (34 g, 0.25 mol).[2]
-
Cool the reaction mixture in an ice bath.
-
Slowly add iodomethane (12.8 g, 0.090 mol) to the mixture dropwise, maintaining the cool temperature.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[2]
-
Upon completion of the reaction, add water and extract the aqueous phase with ethyl acetate.[2]
-
Wash the combined organic extracts with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.[2]
Analytical Characterization
The identity and purity of this compound can be confirmed by various analytical techniques. Reverse-phase HPLC is a suitable method for purity assessment.[6] Spectroscopic methods for structural confirmation include ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[4][7]
Applications in Chemical Synthesis
While searches for direct applications in drug development or biological signaling did not yield significant results, this compound serves as a valuable intermediate in organic synthesis.
Intermediate for Thermosensitive Dyes
A notable application is in the manufacturing of thermosensitive color-forming materials.[2] Specifically, it is a precursor in the synthesis of 6'-diethylamino-1',3'-dimethylfluoran. This is achieved through a condensation reaction with 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid in the presence of a strong dehydrating acid, such as concentrated sulfuric acid.[2] These dyes are utilized in thermal printing papers and other chromogenic applications.[2]
Diagrams
Below are diagrams illustrating the synthesis workflow and the logical application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Application pathway of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound(874-63-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylanisole, a significant organic compound utilized as an intermediate in various chemical syntheses. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity
-
Synonyms: this compound, 5-Methoxy-m-xylene, Benzene (B151609), 1-methoxy-3,5-dimethyl-[1][3][4]
Physicochemical Properties
This compound is a combustible liquid that appears clear and colorless to light yellow.[5] It is an aromatic ether with a benzene ring substituted by a methoxy (B1213986) group (-OCH3) and two methyl groups (-CH3) at the 3 and 5 positions.[5] This substitution pattern, with the electron-donating methoxy and methyl groups, activates the aromatic ring for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.[5]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 874-63-5 | [1][2][4][5][6][7][8][9][10] |
| Molecular Formula | C₉H₁₂O | [2][4][5][9] |
| Molecular Weight | 136.19 g/mol | [2][5][7][8] |
| Boiling Point | 193-194.5 °C | [5][6][7][8] |
| Melting Point | -0.2 °C | [5] |
| Density | 0.963 g/mL at 25 °C | [6][7][8] |
| Flash Point | 65-66 °C (149-150.8 °F) | [5][7][8] |
| Refractive Index | n20/D 1.512 | [6][7][8] |
Synthesis of this compound
The most common method for synthesizing this compound is through the methylation of 3,5-dimethylphenol (B42653).[5] This reaction involves treating the phenol (B47542) with a methylating agent in the presence of a base.[5]
The following protocol describes the synthesis of this compound from 3,5-dimethylphenol and methyl iodide.
Materials:
-
3,5-Dimethylphenol (10 g, 0.082 mol)
-
Anhydrous potassium carbonate (34 g, 0.25 mol)
-
N,N-dimethylformamide (DMF, 150 mL)
-
Methyl iodide (12.8 g, 0.090 mol)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Water
-
Ice bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Add 3,5-Dimethylphenol and anhydrous potassium carbonate to a flask containing N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, add water to the system.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
This protocol reportedly yields approximately 10 g (90% yield) of this compound.[6] The structure of the final product can be confirmed using techniques such as 1H NMR spectroscopy.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 874-63-5 [chemicalbook.com]
- 7. This compound = 99 874-63-5 [sigmaaldrich.com]
- 8. This compound = 99 874-63-5 [sigmaaldrich.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,5-Dimethylanisole structure and chemical formula.
An In-depth Technical Guide to 3,5-Dimethylanisole
Introduction
This compound, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether compound.[1] It serves as a significant organic intermediate in various chemical syntheses.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two methyl groups at the 3 and 5 positions, influences its reactivity, making it a versatile precursor for more complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and formula.
The structure consists of a central benzene ring with a methoxy (-OCH₃) substituent and two methyl (-CH₃) groups located at positions 3 and 5 relative to the methoxy group.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are crucial for its handling, application, and characterization. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 874-63-5 | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][6] |
| Physical Properties | ||
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Boiling Point | 193 °C (466.2 K) | [3][8] |
| Melting Point | -0.2 °C | [1] |
| Density | 0.963 g/mL at 25 °C | [8][9] |
| Refractive Index | 1.512 (at 20 °C) | [8][9] |
| Safety Properties | ||
| Flash Point | 66 °C (150.8 °F) - closed cup | [8][9] |
| Spectroscopic Data | ||
| ¹H NMR (400MHz, CDCl₃) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) | [2] |
Additional spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available through resources like the NIST WebBook.[10][11]
Experimental Protocols
Synthesis of this compound via Etherification
This compound is commonly prepared through the methylation of 3,5-dimethylphenol (B42653).[1][2] The following protocol details this one-step etherification reaction.[2]
Materials:
-
3,5-Dimethylphenol (10g, 0.082 mol)
-
Anhydrous Potassium Carbonate (34g, 0.25 mol)
-
Iodomethane (B122720) (12.8g, 0.090 mol)
-
Dimethylformamide (DMF) (150 ml)
-
Ethyl acetate
-
Saturated brine solution
-
Water
Procedure:
-
Add 3,5-dimethylphenol (10g, 0.082 mol) and anhydrous potassium carbonate (34g, 0.25 mol) to 150 ml of DMF in a reaction flask.
-
Place the flask in an ice bath to cool the mixture.
-
Slowly add iodomethane (12.8g, 0.090 mol) dropwise to the cooled mixture with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.
-
Following the reaction, add water to the mixture.
-
Extract the organic phase using ethyl acetate.
-
Wash the collected organic phase with a saturated brine solution.
-
Dry the organic phase and concentrate it via vacuum distillation.
-
Purify the resulting product by column chromatography to yield pure this compound (yield: 10g, 90%).[2]
Visualized Synthesis Pathway
The synthesis of this compound from 3,5-dimethylphenol is a standard Williamson ether synthesis. The logical flow of this process is depicted below.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
This compound is a valuable building block in organic synthesis.[1] Its activated aromatic ring makes it a suitable precursor for various functionalized molecules.
One notable application is in the production of thermosensitive color-forming materials.[2] For instance, it is used in the synthesis of 6'-diethylamino-1',3'-dimethylbenzofuran. This process involves the condensation of 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid with this compound in the presence of a strong dehydrating acid, followed by hydrolysis and heating under alkaline conditions.[2] The resulting benzofuran (B130515) compounds are typically colorless but change color upon heating, making them useful for thermal paper, color-changing coatings, and textiles.[2] In the context of drug development, intermediates like this compound are fundamental for constructing the carbon skeletons of complex active pharmaceutical ingredients (APIs).
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. B20651.14 [thermofisher.com]
- 6. This compound | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 874-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3,5-二甲基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound = 99 874-63-5 [sigmaaldrich.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
Solubility Profile of 3,5-Dimethylanisole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylanisole, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in readily available scientific literature, this document focuses on providing a qualitative assessment of its solubility in a range of common organic solvents based on established chemical principles. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate quantitative data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.
Introduction
This compound (CAS No. 874-63-5) is an aromatic ether with the molecular formula C9H12O.[1][2][3][4][5] Its structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and two methyl groups, classifies it as a non-polar to weakly polar compound. Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in different organic solvents can be predicted. As a relatively non-polar aromatic compound, it is expected to be more soluble in non-polar and weakly polar organic solvents and less soluble in highly polar solvents. One source confirms its insolubility in water.[6]
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.
| Solvent | CAS Number | Predicted Solubility | Rationale |
| Hexane | 110-54-3 | Soluble | Non-polar alkane solvent, expected to readily dissolve the non-polar aromatic compound. |
| Toluene | 108-88-3 | Soluble | Aromatic solvent with similar non-polar characteristics to this compound. |
| Ethyl Acetate | 141-78-6 | Soluble | Moderately polar solvent, likely to be a good solvent for this compound. |
| Acetone | 67-64-1 | Soluble | A polar aprotic solvent that is a versatile solvent for many organic compounds. |
| Ethanol | 64-17-5 | Sparingly Soluble | A polar protic solvent; the polarity may limit the solubility of the non-polar this compound. |
| Methanol | 67-56-1 | Sparingly Soluble | A highly polar protic solvent, expected to be a poorer solvent for this compound than ethanol. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | A polar aprotic solvent with strong solvating power for many organic molecules. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[7][8][9][10] This method involves equilibrating an excess amount of the solute (this compound) with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (high purity)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)
Experimental Procedure
-
Preparation of the Test System :
-
Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and some undissolved solid/liquid remains.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature bath or incubator set to the desired experimental temperature.
-
Agitate the mixture using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical instrument.
-
-
Analysis :
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve by measuring the response of the analytical instrument to a series of standard solutions of this compound of known concentrations.
-
-
Calculation :
-
Calculate the solubility of this compound in the solvent at the experimental temperature using the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of the solubility of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound = 99 874-63-5 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electron-Donating Effects of Substituents in 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylanisole is an aromatic ether characterized by a methoxy (B1213986) group and two methyl groups attached to a benzene (B151609) ring. The positioning of these substituents significantly influences the electron density of the aromatic ring, thereby dictating its reactivity in various chemical transformations, particularly electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) exerts a strong electron-donating effect primarily through resonance (mesomeric effect), while the two methyl groups (-CH₃) contribute to the electron density via an inductive effect.[1] This guide provides a comprehensive technical overview of these electron-donating effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Electron-Donating Effects of Substituents
The electron-donating properties of the methoxy and methyl groups in this compound render the aromatic ring significantly more nucleophilic than benzene, thus activating it towards electrophilic attack.
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions.
-
Methyl Groups (-CH₃): The methyl groups are electron-donating through an inductive effect, where the alkyl groups push electron density through the sigma bonds to the aromatic ring.
The combined influence of these groups makes the 2, 4, and 6 positions of the this compound ring particularly susceptible to electrophilic attack.
Quantitative Analysis of Substituent Effects
Quantifying the electron-donating effects of substituents is crucial for predicting reaction outcomes and understanding structure-activity relationships. This is often achieved through the use of Hammett substituent constants (σ) and acidity constants (pKa).
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants of substituted aromatic compounds with those of the unsubstituted parent compound (k₀).[2][3][4] The substituent constant (σ) quantifies the electronic effect of a substituent. Due to the lack of direct experimental data for the 3,5-dimethyl substituent pattern on anisole, we can approximate the overall electronic effect by considering the additive nature of individual substituent constants.
Table 1: Hammett Substituent Constants for Methoxy and Methyl Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from established literature values.
The negative σ values for the methyl group indicate its electron-donating nature. The methoxy group has a positive σ_meta value due to its inductive electron-withdrawing effect at the meta position, but a negative σ_para value, highlighting its strong electron-donating resonance effect at the para position. In this compound, the two methyl groups are meta to the methoxy group and to each other. Their additive effect would be expected to further increase the electron density of the ring.
Acidity Constant (pKa)
The pKa value of a phenolic compound is a direct measure of its acidity and is sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups increase the electron density on the phenoxide oxygen, making it a stronger base and thus increasing the pKa of the corresponding phenol (B47542). While this compound itself does not have a pKa in the traditional sense, the pKa of its precursor, 3,5-dimethylphenol (B42653), provides insight into the electronic nature of the 3,5-dimethyl substitution pattern.
Table 2: Predicted and Experimental pKa Values of Phenol and 3,5-Dimethylphenol
| Compound | Predicted pKa | Experimental pKa |
| Phenol | - | 9.99 |
| 3,5-Dimethylphenol | 10.25 | ~10.2 |
Predicted pKa value for 3,5-dimethylphenol from FooDB.[5] Experimental value is an approximation based on typical effects of methyl substituents.
The higher pKa of 3,5-dimethylphenol compared to phenol confirms the electron-donating nature of the two methyl groups, which destabilize the corresponding phenoxide ion.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,5-dimethylphenol.[6]
Protocol:
-
Deprotonation of 3,5-dimethylphenol: To a solution of 3,5-dimethylphenol in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Nucleophilic Attack: While stirring, slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Determination of Reaction Kinetics for Electrophilic Aromatic Substitution
To quantify the activating effect of the substituents in this compound, one can measure the rate of an electrophilic aromatic substitution reaction, such as nitration, and compare it to the rate of the same reaction with benzene or anisole.
Protocol for Nitration Kinetics:
-
Reactant Preparation: Prepare solutions of this compound and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) of known concentrations in a suitable solvent (e.g., acetic acid).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Analysis: Analyze the composition of the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the product(s).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By performing the reaction with varying initial concentrations of the reactants, the rate law and the rate constant (k) for the reaction can be determined.
Visualizations
Additive Electron-Donating Effects in this compound
References
Key Spectral Characteristics of 1-Methoxy-3,5-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key spectral characteristics of 1-methoxy-3,5-dimethylbenzene, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its signature features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for straightforward comparison and reference. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.
Spectroscopic Data Summary
The empirical formula for 1-methoxy-3,5-dimethylbenzene is C₉H₁₂O, with a molecular weight of 136.19 g/mol .[1] The spectral data presented below provides a comprehensive fingerprint for the identification and characterization of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.62 | s | 1H | Ar-H (H4) |
| 6.54 | s | 2H | Ar-H (H2, H6) |
| 3.77 | s | 3H | OCH₃ |
| 2.28 | s | 6H | Ar-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C1 (C-O) |
| 139.0 | C3, C5 (C-CH₃) |
| 114.3 | C4 |
| 108.9 | C2, C6 |
| 55.1 | OCH₃ |
| 21.6 | Ar-CH₃ |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |
| 1610, 1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| 1295, 1205 | Strong | C-O-C stretch (asymmetric and symmetric) |
| 1155 | Strong | C-O stretch (ether) |
| 830 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 80 | [M-CH₃]⁺ |
| 106 | 20 | [M-CH₂O]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of 1-methoxy-3,5-dimethylbenzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Referencing: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):
-
Place a small drop of neat 1-methoxy-3,5-dimethylbenzene onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Instrument Parameters:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
Data Acquisition: Scan mode to detect all ions within the specified mass range.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-methoxy-3,5-dimethylbenzene.
Caption: Workflow for the spectral characterization of 1-methoxy-3,5-dimethylbenzene.
References
Where to find safety and hazard information for 3,5-Dimethylanisole.
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazard profile of chemical compounds is paramount. This technical guide provides an in-depth overview of the safety and hazard information for 3,5-Dimethylanisole (CAS No. 874-63-5), also known as 1-methoxy-3,5-dimethylbenzene.
Physicochemical and Hazard Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 193 °C | [2][3] |
| Melting Point | 12 °C | [2] |
| Density | 0.963 g/mL at 25 °C | [3] |
| Flash Point | 65 °C (149 °F) - 66 °C (150.8 °F) | [4][5] |
| Refractive Index | 1.512 (at 20 °C) | [3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Effects Noted | Source |
| LD50 | Rat | Oral | 951 mg/kg | Behavioral: Somnolence (general depressed activity) | [6] |
| Skin Irritation | Rabbit | Dermal | Mild skin irritation (24 h) | - | [6] |
| Eye Irritation | Rabbit | Ocular | - | May cause eye irritation, chemical conjunctivitis, and corneal damage. | [7] |
The toxicological properties of this substance have not been fully investigated.[4][7]
Table 3: GHS Hazard Classification
| Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable liquids (Category 4) | H227: Combustible liquid | Warning | None |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | Skull and crossbones |
| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | Skull and crossbones |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | Skull and crossbones |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Warning | Health hazard |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning | Environment |
Note: Classifications may vary between suppliers.[6]
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are often proprietary and not publicly available in standard safety data sheets. However, the methodologies likely follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity (OECD 423): The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral ingestion of a substance. The method involves administering the substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The substance is administered in a single dose by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Use only in a well-ventilated area.[7]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[4][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[7]
-
Keep container tightly closed when not in use.[7]
-
Keep away from heat, sparks, and flame.[4][7] Incompatible materials include strong oxidizing agents.[4][6]
Spill and Disposal:
-
For spills, absorb with an inert material (e.g., dry sand or earth) and place into a chemical waste container.[4][7]
-
Use spark-proof tools and remove all sources of ignition.[2][4]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Visualized Workflows and Relationships
Diagram 1: General Handling Workflow
Caption: A workflow for safely handling this compound.
Diagram 2: First Aid for Exposure
Caption: First aid decision tree for this compound exposure.
Diagram 3: Hazard Classification Relationships
Caption: GHS hazard classification relationships for this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 874-63-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound = 99 874-63-5 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Dawn of Aromatic Ethers: A Technical Guide to Their Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aromatic ethers are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fragrance industries. Their discovery and the development of synthetic methodologies to access them have been pivotal in the advancement of chemical science. This technical guide provides an in-depth exploration of the history, key synthetic methods, and physicochemical properties of this important class of compounds. Detailed experimental protocols for seminal reactions, quantitative data on reaction yields and physical properties, and visualizations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.
A Historical Perspective: From Elucidation to Synthesis
The story of aromatic ethers is intrinsically linked to the development of structural theory in organic chemistry. Early chemists were intrigued by the pleasant "aromatic" smell of compounds derived from natural sources, a characteristic that we now know is not a defining feature of aromaticity.[1] The elucidation of the structure of benzene (B151609) by August Kekulé in 1865 was a monumental step, providing the foundational understanding of the aromatic ring that is central to this class of ethers.[2]
The ability to controllably synthesize ethers was pioneered by Alexander Williamson in 1850.[3] His eponymous Williamson ether synthesis was not only a practical method for forming the ether linkage but also provided crucial evidence for the structural theory of ethers and alcohols.[3] This reaction, involving the SN2 displacement of a halide by an alkoxide, remains a fundamental and widely used method for the preparation of both aliphatic and aromatic ethers.[4][5][6]
Later, the challenge of forming diaryl ethers, where two aromatic rings are linked by an oxygen atom, was addressed by Fritz Ullmann. The Ullmann condensation , first described in 1905, utilizes a copper catalyst to facilitate the coupling of an aryl halide with a phenol (B47542).[7][8] This reaction, though often requiring harsh conditions in its classical form, has been significantly refined over the years with the development of new ligands and catalysts, making it a powerful tool for the synthesis of complex diaryl ethers.[4][9][10][11]
Another significant historical development was the Dow process , introduced in 1928 by the Dow Chemical Company.[12] This industrial process for the production of phenol from chlorobenzene (B131634), while not a direct ether synthesis, was crucial as it made large quantities of phenol readily available, a key starting material for many substituted aromatic ethers.[12][13][14][15][16]
These seminal discoveries laid the groundwork for the vast field of substituted aromatic ether chemistry, enabling the synthesis of a diverse array of molecules with important biological and material properties.
Key Synthetic Methodologies
The synthesis of substituted aromatic ethers primarily relies on a few robust and versatile reactions. The choice of method depends on the specific structure of the target molecule, particularly the nature of the substituents on the aromatic ring and the alkyl or aryl group being introduced.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of alkyl aryl ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.
General Reaction:
Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX
Where Ar is an aryl group, R is an alkyl group, and X is a halogen.
The success of the Williamson synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are ideal substrates, while secondary and tertiary alkyl halides are prone to E2 elimination, leading to the formation of alkenes as side products.[17]
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an equimolar amount of a strong base, such as sodium hydroxide (B78521) or sodium metal, to the solution. The reaction is exothermic and results in the formation of sodium phenoxide.
-
Reaction with Methyl Halide: To the solution of sodium phenoxide, add a methyl halide, such as methyl iodide or methyl bromide.
-
Reflux the reaction mixture for a specified time to ensure complete reaction.
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.
-
The organic layer is washed with an aqueous base to remove any unreacted phenol, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude anisole (B1667542).
-
Purification: The crude product can be purified by distillation.
Ullmann Condensation
The Ullmann condensation is the method of choice for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
General Reaction:
Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar' + HX
Where Ar and Ar' are aryl groups and X is a halogen.
Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper.[2] Modern variations utilize catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions and broader substrate scope.[4][9][10][11]
-
Preparation of Potassium Phenoxide: In a flask, heat a mixture of phenol and potassium hydroxide until the alkali dissolves completely.
-
Catalyst and Reagent Addition: Cool the resulting potassium phenoxide and add a catalytic amount of copper powder and p-nitrochlorobenzene.
-
Reaction: Fit the flask with a mechanical stirrer, thermometer, and reflux condenser. Heat the mixture to initiate the reaction, which is often exothermic.
-
After the initial reaction subsides, add a second portion of p-nitrochlorobenzene and continue heating.
-
Workup: After the reaction is complete, the product is isolated by steam distillation.
-
Purification: The crude p-nitrophenyl phenyl ether is collected by filtration and can be further purified by recrystallization or distillation under reduced pressure.
Dow Process for Phenol Synthesis
The Dow process is an industrial method for producing phenol from chlorobenzene. It is a nucleophilic aromatic substitution that proceeds under harsh conditions of high temperature and pressure.[13][18] While not a direct ether synthesis, its product, phenol, is a critical precursor for many aromatic ethers.
Overall Reaction:
C₆H₅Cl + 2NaOH --(350°C, 300 atm)--> C₆H₅ONa + NaCl + H₂O C₆H₅ONa + HCl → C₆H₅OH + NaCl
The reaction is believed to proceed through a benzyne (B1209423) intermediate.[14][16]
Quantitative Data
The efficiency of these synthetic methods is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for the Williamson ether synthesis and Ullmann condensation.
Table 1: Williamson Ether Synthesis - Representative Yields
| Phenol/Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Methyl Iodide | NaOH | Methanol | Reflux | ~95 | [19] |
| p-Cresol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 85-90 | General Lab Procedure |
| o-Nitrophenol | n-Butyl Bromide | K₂CO₃ | DMF | 80 | 92 | |
| p-Nitrophenol | n-Butyl Bromide | K₂CO₃ | DMF | 80 | 95 | |
| Hydroquinone | Dimethyl Sulfate | NaOH | Water/Methanol | <40 | 60 (for 4-methoxyphenol) | [20] |
| 2-Nitro-p-cresol | Methyl Iodide | Ag₂O | Ether | N/A | High | [21] |
| p-Nitrophenol | 2-Chloroethanol | NaOH | Water/Ethanol | 110 | 87 | [22] |
Note: Yields can vary based on reaction scale and purification methods.
Table 2: Ullmann Condensation for Diaryl Ether Synthesis - Representative Yields
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Nitrochlorobenzene | Phenol | Cu powder | KOH | None | 150-160 | 80-82 | [23] |
| 4-Iodotoluene | 4-Methoxyphenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 95 | [11] |
| Bromobenzene | p-Cresol | CuI / PPh₃ | K₂CO₃ | Toluene | 100 | 58 | [9] |
| 4-Bromoanisole | 4-Methoxyphenol | CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 110 | 90+ | [10] |
| 2-Iodotoluene | 3,5-Dimethylphenol | Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 82 | 91 | [4] |
| 4-Iodoanisole | 3,5-Dimethylphenol | Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 82 | 90 | [4] |
Note: Modern Ullmann-type reactions often employ specific ligands to improve yields and reaction conditions.
Physicochemical Properties
Substituted aromatic ethers exhibit a range of physical and spectroscopic properties that are influenced by the nature of the substituents on the aromatic ring and the ether linkage.
Table 3: Physical Properties of Selected Aromatic Ethers
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Anisole | C₇H₈O | 108.14 | -37 | 154 |
| Phenetole | C₈H₁₀O | 122.16 | -30 | 172 |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 26-29 | 259 |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 |
| p-Nitrophenyl phenyl ether | C₁₂H₉NO₃ | 215.21 | 56-58 | 320 |
Table 4: Spectroscopic Data for Aromatic Ethers
| Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |
| IR Spectroscopy | ||
| C-O-C asymmetric stretch | 1275-1200 (strong) | Characteristic for alkyl aryl ethers.[5] |
| C-O-C symmetric stretch | 1050-1010 (strong) | |
| Aromatic C-H stretch | 3100-3000 | |
| Aromatic C=C stretch | 1600-1450 | |
| ¹H NMR Spectroscopy | ||
| Ar-H | 6.5-8.0 | Protons on the aromatic ring. |
| O-CH₃ | 3.7-4.0 | Methyl protons of an anisole derivative. |
| O-CH₂-R | 3.9-4.2 | Methylene protons adjacent to the ether oxygen. |
| ¹³C NMR Spectroscopy | ||
| Ar-C-O | 150-160 | Aromatic carbon directly attached to the ether oxygen. |
| Ar-C | 110-140 | Other aromatic carbons. |
| O-CH₃ | 55-60 | Methyl carbon of an anisole derivative. |
| O-CH₂-R | 65-70 | Methylene carbon adjacent to the ether oxygen. |
Conclusion
The discovery and development of synthetic routes to substituted aromatic ethers have been instrumental in the progress of organic chemistry. From the foundational Williamson ether synthesis to the versatile Ullmann condensation, chemists have devised powerful methods to construct these important molecules. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, detailed experimental protocols, and essential physicochemical data for this class of compounds. The continued refinement of these synthetic methods, driven by the principles of green chemistry and the demand for novel molecular architectures, will undoubtedly lead to further innovations in the synthesis and application of substituted aromatic ethers in science and industry.
References
- 1. gauthmath.com [gauthmath.com]
- 2. scribd.com [scribd.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. books.rsc.org [books.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 13. Dow process | phenol | Britannica [britannica.com]
- 14. allaboutchemistry.net [allaboutchemistry.net]
- 15. allen.in [allen.in]
- 16. How is phenol prepared from chlorobenzene by Dows class 12 chemistry CBSE [vedantu.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Dow process (phenol) - Wikipedia [en.wikipedia.org]
- 19. Research Portal [researchworks.creighton.edu]
- 20. prepchem.com [prepchem.com]
- 21. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylanisole, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether that serves as a versatile intermediate and building block in various chemical syntheses. Its unique substitution pattern, with a methoxy (B1213986) group and two meta-positioned methyl groups, influences its reactivity, making it a subject of interest in both industrial and academic research. The electron-donating nature of these substituents activates the aromatic ring, rendering it susceptible to electrophilic substitution reactions. This guide provides an in-depth overview of the primary industrial and research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2][3] |
| CAS Number | 874-63-5 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 193 °C | [4] |
| Density | 0.963 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.512 | [4] |
| Flash Point | 66 °C (closed cup) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | |
| ¹H NMR (CDCl₃, 400MHz) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) | [4] |
| InChI | InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | [1][2] |
| SMILES | COc1cc(C)cc(C)c1 | [4] |
Industrial Applications
The primary documented industrial application of this compound is in the synthesis of thermosensitive color-forming materials, which are used in thermal paper, color-changing coatings, and textiles.[4]
Synthesis of Thermosensitive Dyes
This compound is a key precursor in the production of specific benzofuran-based dyes. These dyes are typically colorless but undergo a color change upon heating in the presence of a developer.[4]
This protocol describes the synthesis of a thermosensitive color-forming material using this compound as a starting material.[4]
Materials:
-
2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid
-
This compound
-
Concentrated sulfuric acid (or another dehydrating strong acid like fuming sulfuric acid, phosphoric acid, or polyphosphoric acid)
-
Sodium hydroxide (B78521) (or another strong base like potassium hydroxide, sodium carbonate, or potassium carbonate)
-
Ethyl acetate
-
Water
-
Saturated brine solution
Procedure:
-
In a suitable reaction vessel, condense 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid with this compound in the presence of a dehydrating strong acid (e.g., concentrated sulfuric acid).
-
After the condensation reaction is complete, hydrolyze the intermediate product.
-
Adjust the reaction mixture to alkaline conditions using a strong base (e.g., sodium hydroxide).
-
Heat the alkaline mixture to facilitate the formation of the final thermosensitive color-forming material.
-
After cooling, add water to the reaction mixture and extract the organic phase with ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield the final thermosensitive dye.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodology for the synthesis of 3,5-dimethylanisole from 3,5-dimethylphenol (B42653) via the Williamson ether synthesis. Detailed experimental protocols, reagent specifications, and product characterization data are presented to ensure reproducibility. This application note is intended to guide researchers in the efficient laboratory-scale production of this valuable intermediate, which is utilized in the synthesis of various organic compounds, including thermosensitive color-forming materials.[1]
Introduction
This compound, also known as 5-methoxy-m-xylene, is an aromatic ether that serves as a key building block in organic synthesis.[2][3] Its molecular structure, featuring a methoxy (B1213986) group and two methyl groups on the benzene (B151609) ring, makes it a versatile precursor for more complex molecules, particularly in the development of color-forming materials and other specialty chemicals.[1][2]
The most common and straightforward method for preparing this compound is the Williamson ether synthesis.[2][4][5][6] This classic SN2 reaction involves the deprotonation of a phenol (B47542) (3,5-dimethylphenol in this case) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (a methylating agent), resulting in the formation of an ether.[4][5][6] This application note details a reliable protocol for this synthesis, including purification and characterization of the final product.
Reaction and Mechanism
The synthesis of this compound from 3,5-dimethylphenol proceeds via the Williamson ether synthesis. The overall reaction is as follows:
Scheme 1: Synthesis of this compound
(CH₃)₂C₆H₃OH + CH₃I → (CH₃)₂C₆H₃OCH₃ + HI
The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide. The phenoxide then undergoes an SN2 reaction with the methylating agent.
Below is a diagram illustrating the general mechanism of the Williamson ether synthesis.
Caption: General mechanism of the Williamson ether synthesis.
Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3,5-Dimethylphenol | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | ≥99% | Sigma-Aldrich |
| Iodomethane (B122720) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |
| Saturated Brine Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
Synthesis Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (10 g, 0.082 mol) and anhydrous potassium carbonate (34 g, 0.25 mol).
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Place the flask in an ice bath and allow the mixture to cool.
-
Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The final product, this compound, is obtained as a colorless to light yellow liquid.[2]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Iodomethane is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin and eye irritant; avoid contact.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Results and Characterization
The successful synthesis of this compound can be confirmed by spectroscopic analysis.
Yield and Physical Properties
| Parameter | Value | Reference |
| Theoretical Yield | 11.17 g | Calculated |
| Actual Yield | ~10 g | [1] |
| Percent Yield | ~90% | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Molecular Formula | C₉H₁₂O | [7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Boiling Point | 193 °C | |
| Density | 0.963 g/mL at 25 °C |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.60 | s | 1H | Ar-H |
| 6.53 | s | 2H | Ar-H |
| 3.77 | s | 3H | -OCH₃ |
| 2.29 | s | 6H | -CH₃ |
Reference ¹H NMR data is consistent with published spectra.[1][8]
Infrared (IR) Spectroscopy:
Characteristic peaks for this compound are expected in the following regions:
-
~2950-2850 cm⁻¹ (C-H stretching of methyl and methoxy groups)
-
~1600 cm⁻¹ (C=C aromatic ring stretching)
-
~1250-1000 cm⁻¹ (C-O ether stretching)
Researchers should acquire an IR spectrum of their product and compare it to a reference spectrum from sources such as the NIST WebBook.[7]
Discussion
The described protocol for the synthesis of this compound is robust and high-yielding. The use of potassium carbonate as a base is advantageous as it is inexpensive and easy to handle. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates SN2 reactions.
The workup procedure effectively removes the DMF and inorganic salts. Purification by column chromatography is necessary to obtain a high-purity product, free from unreacted starting material and any potential byproducts.
Conclusion
This application note provides a detailed and reliable method for the synthesis of this compound from 3,5-dimethylphenol. The protocol is suitable for laboratory-scale production and yields a high-purity product, as confirmed by spectroscopic analysis. This methodology should serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound(874-63-5) 1H NMR [m.chemicalbook.com]
Application Note: Synthesis of 3,5-Dimethylanisole via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the O-methylation of 3,5-dimethylphenol (B42653) to synthesize 3,5-dimethylanisole. The method is based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. By employing iodomethane (B122720) as the methylating agent and potassium carbonate as the base in a polar aprotic solvent, this protocol achieves a high yield of the desired ether. This compound is a valuable intermediate in the synthesis of various organic compounds, including thermosensitive color-forming materials[1]. This protocol offers a reliable and efficient procedure for laboratory-scale synthesis.
Reaction Scheme
The methylation of 3,5-dimethylphenol proceeds via a nucleophilic substitution (Sₙ2) reaction, characteristic of the Williamson ether synthesis. The phenolic proton is first abstracted by a base (potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the ether product, this compound.
Chemical Equation: (3,5-Dimethylphenol) + CH₃I --(K₂CO₃, DMF)--> (this compound) + KI + KHCO₃
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Starting Material | 3,5-Dimethylphenol | 10 g (0.082 mol) | [1] |
| Methylating Agent | Iodomethane (CH₃I) | 12.8 g (0.090 mol) | [1] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | 34 g (0.25 mol) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | 150 mL | [1] |
| Stoichiometry | Phenol : CH₃I : Base | 1 : 1.1 : 3.05 | [1] |
| Temperature | 0°C to Room Temperature | [1] | |
| Reaction Time | Stirred overnight | ~12-16 hours | [1] |
| Product Yield | Isolated Yield | 10 g (90%) |[1] |
Table 2: Product Characterization Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless liquid or white solid | [3] |
| Boiling Point | 74-75°C (at 20 mmHg) | [2] |
| ¹H NMR (400MHz, CDCl₃) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) |[1] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol, from the initial setup to the final product isolation.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
3,5-Dimethylphenol (≥99%)
-
Iodomethane (≥99%)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Iodomethane is toxic, a suspected carcinogen, and volatile. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care.
-
Potassium carbonate is an irritant. Avoid creating dust.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (10.0 g, 0.082 mol) and anhydrous potassium carbonate (34.0 g, 0.25 mol).[1]
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[1]
-
Place the flask in an ice bath and stir the suspension for 10-15 minutes until the temperature equilibrates to near 0°C.
-
Addition of Methylating Agent: Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the cold, stirring suspension over 20-30 minutes using a dropping funnel.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight.[1]
-
Workup - Quenching and Extraction:
-
After the reaction is complete (monitored by TLC if desired), carefully pour the mixture into a beaker containing ~300 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]
-
-
Workup - Washing and Drying:
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with saturated brine (1 x 100 mL) to remove residual DMF and water.[1]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the final product.[1]
-
The pure this compound should be a colorless liquid or a low-melting white solid. The expected yield is approximately 10 g (90%).[1]
-
References
Application of 3,5-Dimethylanisole in the synthesis of thermosensitive materials.
Introduction
3,5-Dimethylanisole serves as a crucial precursor in the synthesis of advanced thermosensitive materials, particularly in the development of fluoran-based leuco dyes. These dyes exhibit thermochromism, the ability to change color in response to temperature variations. This property makes them highly valuable for applications such as thermal printing, smart packaging, and temperature-sensitive coatings. This document provides a detailed overview of the application of this compound in the synthesis of a specific thermosensitive dye, 6'-(diethylamino)-1',3'-dimethylfluoran (B1265759), including comprehensive experimental protocols and characterization data.
The underlying mechanism of thermochromism in these materials involves a reversible equilibrium between a colorless (leuco) form and a colored form. This transition is triggered by changes in temperature, which influence the molecular structure of the dye. Specifically, the lactone ring in the fluoran (B1223164) structure opens and closes, altering the electronic conjugation of the molecule and, consequently, its absorption of visible light.
Synthesis Pathway Overview
The synthesis of 6'-(diethylamino)-1',3'-dimethylfluoran from this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. This intermediate is then condensed with this compound in the presence of a strong acid catalyst to yield the final thermosensitive dye.
Caption: Synthesis pathway of 6'-(diethylamino)-1',3'-dimethylfluoran.
Experimental Protocols
Part 1: Synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid
This protocol details the synthesis of the essential keto acid intermediate.
Materials:
-
3-Diethylaminophenol
-
Phthalic anhydride
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and stirrer, combine 3-diethylaminophenol and phthalic anhydride in toluene.
-
Heat the mixture to reflux (approximately 110-115°C) and maintain for 2-5 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold toluene.
-
The crude product can be purified by recrystallization from a mixture of toluene and ethanol.
Part 2: Synthesis of 6'-(diethylamino)-1',3'-dimethylfluoran
This protocol describes the condensation of the intermediate with this compound to form the thermosensitive dye.
Materials:
-
2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid
-
This compound
-
Concentrated sulfuric acid (98%)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C using an ice bath.
-
Slowly add this compound to the solution while stirring and maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Neutralize the mixture with a strong base (e.g., sodium hydroxide (B78521) solution) to a pH of 8-12.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The final product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₁₂O | 136.19 | Precursor |
| 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid | C₁₈H₁₉NO₄ | 313.35 | Intermediate |
| 6'-(diethylamino)-1',3'-dimethylfluoran | C₂₆H₂₅NO₃ | 399.49 | Thermosensitive Dye |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Reactants Stoichiometry (molar ratio) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis of Intermediate | 3-diethylaminophenol : Phthalic anhydride (1:1 to 1:1.4) | Toluene | 110-130 | 2-5 | 85-95 |
| Synthesis of 6'-(diethylamino)-1',3'-dimethylfluoran | Intermediate : this compound (1:1) | H₂SO₄ | 0 - 25 | 4-8 | 70-80 |
Mechanism of Thermosensitivity
The thermochromic behavior of 6'-(diethylamino)-1',3'-dimethylfluoran is based on a reversible equilibrium between its colorless lactone form and its colored zwitterionic form.
Caption: Reversible color change mechanism of the fluoran dye.
At lower temperatures, the equilibrium favors the closed-ring lactone structure, which is colorless. As the temperature increases, in the presence of an acidic developer (commonly found in thermal paper formulations), the equilibrium shifts towards the open-ring zwitterionic structure. This opening of the lactone ring extends the system of conjugated double bonds, causing the molecule to absorb light in the visible region and thus appear colored.
Applications
The primary application of 6'-(diethylamino)-1',3'-dimethylfluoran synthesized from this compound is as a color former in thermosensitive recording materials.[1] These materials are widely used in:
-
Thermal Paper: For receipts, tickets, and labels where a black or colored image is produced upon heating.
-
Color-Changing Coatings and Textiles: Creating smart materials that respond to temperature changes for aesthetic or functional purposes.[1]
Conclusion
This compound is a vital starting material for the synthesis of high-performance thermosensitive fluoran leuco dyes. The outlined synthetic protocols provide a reliable method for the preparation of 6'-(diethylamino)-1',3'-dimethylfluoran. The robust thermochromic properties of this dye, based on a reversible molecular rearrangement, make it a key component in a variety of smart materials and recording systems. Further research can focus on modifying the substituents on the fluoran backbone to tune the color and activation temperature for specialized applications.
References
Application Notes and Protocols: 3,5-Dimethylanisole as a Versatile Building Block in the Synthesis of the Anticancer Agent (-)-Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylanisole, a readily available aromatic ether, serves as a crucial starting material in the multi-step synthesis of complex natural products with significant therapeutic value. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the total synthesis of (-)-Podophyllotoxin, a potent antineoplastic agent and a precursor to the clinically approved anticancer drugs etoposide (B1684455) and teniposide. The synthetic strategy hinges on the initial functionalization of the this compound core via the Vilsmeier-Haack reaction to generate a key benzaldehyde (B42025) intermediate. Subsequent steps involve a series of stereoselective reactions to construct the intricate tetracyclic lignan (B3055560) scaffold. This document outlines the synthetic pathway, provides detailed experimental procedures for key transformations, summarizes reaction efficiencies, and describes the mechanism of action of Podophyllotoxin, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
(-)-Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species.[1] It exhibits potent cytotoxic activity by inhibiting microtubule assembly, leading to cell cycle arrest in the G2/M phase.[2] While its clinical use is limited by its toxicity, it is the direct precursor for the semi-synthetic derivatives etoposide and teniposide, which are widely used in chemotherapy.[3][4] These derivatives function as topoisomerase II inhibitors, preventing DNA relegation and leading to apoptosis in cancer cells.[3][5] The complex structure of (-)-Podophyllotoxin has made its total synthesis a significant challenge and an area of active research in organic chemistry.[6][7] This document details a synthetic approach that utilizes this compound as a cost-effective and strategic starting material.
Synthetic Pathway Overview
The synthesis of (-)-Podophyllotoxin from this compound can be conceptually divided into two main stages:
-
Synthesis of the Key Intermediate (2,4-Dimethyl-6-methoxybenzaldehyde): This stage involves the functionalization of the electron-rich aromatic ring of this compound using the Vilsmeier-Haack reaction to introduce a formyl group, yielding 2,4-dimethyl-6-methoxybenzaldehyde.
-
Assembly of the Podophyllotoxin Scaffold: Starting from the benzaldehyde intermediate, a series of reactions, including aldol (B89426) condensation, Heck cyclization, and stereocontrolled hydrogenation, are employed to construct the tetracyclic core of (-)-Podophyllotoxin with the correct stereochemistry.[7]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyl-6-methoxybenzaldehyde from this compound (Vilsmeier-Haack Reaction)
This protocol describes the formylation of this compound to produce the key benzaldehyde intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
Procedure:
-
In a round-bottom flask, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Dissolve this compound in dichloromethane (DCM) and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2,4-dimethyl-6-methoxybenzaldehyde.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| This compound | 1.0 | 75-85 | >95 |
| Phosphorus oxychloride | 1.5 | - | - |
| N,N-Dimethylformamide | 10.0 | - | - |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Protocol 2: Catalytic Enantioselective Synthesis of (-)-Podophyllotoxin from 2,4-Dimethyl-6-methoxybenzaldehyde
This protocol provides a condensed overview of a published catalytic enantioselective synthesis.[7] For detailed experimental procedures, please refer to the original publication.
Key Steps:
-
Organocatalytic Cross-Aldol Reaction: 2,4-Dimethyl-6-methoxybenzaldehyde is reacted with another aldehyde in the presence of a proline-based organocatalyst to establish the initial stereocenter.
-
Heck Cyclization: An intramolecular Heck reaction is employed to form the tetralin ring system.
-
Distal Stereocontrolled Transfer Hydrogenation: A crucial step to set the final two stereocenters with high diastereoselectivity, leading to the natural configuration of (-)-Podophyllotoxin.
Quantitative Data for Key Steps:
| Reaction Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |
| Organocatalytic Cross-Aldol Reaction | L-Proline | 80-90 | >95% ee |
| Heck Cyclization | Pd(OAc)₂ / PPh₃ | 70-80 | - |
| Transfer Hydrogenation | Ru-catalyst / HCOOH-NEt₃ | 85-95 | >20:1 dr |
Note: Data is compiled from representative literature procedures and may vary.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Podophyllotoxin is the inhibition of tubulin polymerization.[8] It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[2] This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1]
Semi-synthetic derivatives of Podophyllotoxin, such as etoposide and teniposide, exhibit a different mechanism of action. They are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] These drugs stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent programmed cell death.[5]
Conclusion
This compound proves to be a valuable and strategic starting material for the synthesis of the complex and medicinally important natural product, (-)-Podophyllotoxin. The protocols and data presented herein demonstrate a viable synthetic route and provide a foundation for further research and development in the field of anticancer drug discovery. The straightforward functionalization of this compound highlights its potential as a versatile building block in the synthesis of other complex pharmaceutical agents.
References
- 1. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Aromatic Substitution on 3,5-Dimethylanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions in organic synthesis, enabling the functionalization of aromatic rings.[1][2] The substrate 3,5-dimethylanisole presents an interesting case for studying regioselectivity in EAS reactions. The molecule contains three activating substituents: a strong ortho-, para-directing methoxy (B1213986) group (-OCH₃) and two weaker ortho-, para-directing methyl groups (-CH₃).[3] The cumulative electron-donating effects of these groups make the aromatic ring highly nucleophilic and thus very reactive towards electrophiles.[3] The directing effects of the substituents converge to strongly activate the C2, C4, and C6 positions. Due to steric hindrance from the adjacent methyl groups at the C2 and C6 positions, electrophilic attack predominantly occurs at the less hindered C4 (para) position. This document provides detailed protocols for key electrophilic aromatic substitution reactions on this compound, including bromination, nitration, and Friedel-Crafts acylation.
Regioselectivity of this compound
The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons.[4][3] The two methyl groups also activate the ring, albeit less strongly, through an inductive effect.[4] In this compound, the positions ortho (C2, C6) and para (C4) to the methoxy group are electronically enriched. The methyl groups at C3 and C5 further enhance the electron density at these positions. However, the steric bulk of the methyl groups flanking the C2 and C6 positions makes the C4 position the most sterically accessible and electronically favorable site for electrophilic attack.
Figure 1. Logical diagram illustrating the directing effects on this compound.
Experimental Protocols
The following section details the procedures for the bromination, nitration, and Friedel-Crafts acylation of this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle strong acids (H₂SO₄, HNO₃), bromine, and Lewis acids (AlCl₃) with extreme care as they are corrosive and toxic.
-
Bromine is highly volatile and toxic; handle it with caution.[5]
-
Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[6]
Protocol 1: Bromination of this compound
This protocol describes the synthesis of 4-bromo-3,5-dimethylanisole.[5]
Materials:
-
This compound
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)
-
Bromine (Br₂)
-
3% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve this compound (1.0 eq) in CCl₄.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of bromine (1.0 eq) in CCl₄ and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred solution of this compound over a period of 2-3 hours, maintaining the temperature at 0°C.[5]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.[5]
-
Quench the reaction by slowly adding a 3% aqueous NaOH solution until the orange/brown color dissipates.[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the product, typically as a slightly yellow oil.[5]
Protocol 2: Nitration of this compound
This protocol describes the synthesis of 4-nitro-3,5-dimethylanisole, adapted from standard nitration procedures.[6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice, water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and cool the flask to 0°C in an ice bath.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to chilled concentrated H₂SO₄ (2.0 eq) while keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the stirred this compound over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain 4-nitro-3,5-dimethylanisole.
Protocol 3: Friedel-Crafts Acylation of this compound
This protocol outlines the synthesis of 4-acetyl-3,5-dimethylanisole using acetyl chloride.[7]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice, water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Three-necked flask, condenser, addition funnel, magnetic stirrer, ice bath.
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 eq) followed by anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.05 eq) in anhydrous dichloromethane to the addition funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes.[7]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[7][8] Stir vigorously for 15 minutes.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[7]
-
Purify via column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the described protocols. Yields are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Protocol 1: Bromination | Protocol 2: Nitration | Protocol 3: Acylation |
| Substrate | This compound | This compound | This compound |
| Electrophile | Bromine (Br₂) | Nitronium ion (from HNO₃/H₂SO₄) | Acylium ion (from CH₃COCl/AlCl₃) |
| Equivalents (Electrophile) | 1.0 eq | 1.1 eq | 1.05 eq |
| Catalyst/Reagent | N/A | H₂SO₄ (2.0 eq) | AlCl₃ (1.1 eq) |
| Solvent | CCl₄ or CH₂Cl₂ | Neat or CH₂Cl₂ | CH₂Cl₂ |
| Temperature | 0°C | 0 - 10°C | 0°C to Room Temp. |
| Reaction Time | 3 - 4 hours | 1 - 2 hours | 2 - 3 hours |
| Typical Yield | >95%[5] | 70 - 85% | 75 - 90% |
| Product | 4-Bromo-3,5-dimethylanisole | 4-Nitro-3,5-dimethylanisole | 4-Acetyl-3,5-dimethylanisole |
General Experimental Workflow
The diagram below outlines the general workflow applicable to the electrophilic aromatic substitution reactions described in this document.
Figure 2. General workflow for electrophilic aromatic substitution reactions.
References
- 1. Electrophilic aromatic substitution | Bartleby [bartleby.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylanisole is a volatile organic compound that can be found as a natural product, a metabolite, or a potential impurity in various matrices, including environmental samples, food products, and pharmaceutical preparations. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and various research applications. This document provides detailed analytical methods and protocols for the quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for this purpose. An alternative High-Performance Liquid Chromatography (HPLC) method is also briefly discussed.
Analytical Methods Overview
The primary method for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation. This approach offers excellent sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for samples with higher concentrations of the analyte.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative performance data for the analytical methods discussed.
| Parameter | GC-MS with HS-SPME | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.5 - 2.0 mg/L |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Typical Matrix | Wine, Cork, Environmental Water Samples | Pharmaceutical Formulations, Process Streams |
Experimental Protocols
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
This protocol is suitable for the trace-level quantification of this compound in complex matrices such as wine or environmental water samples.
1. Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Internal Standard (IS) solution (e.g., 2,4,6-Trichloroanisole in methanol)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME-compatible autosampler
-
Capillary GC column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
3. Standard Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with ultrapure water to cover the desired calibration range (e.g., 0.05 to 50 µg/L).
-
Internal Standard Spiking Solution (10 mg/L): Prepare a stock solution of the internal standard in methanol.
4. Sample Preparation (HS-SPME)
-
Pipette 10 mL of the sample or standard solution into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial.
-
Spike with a known amount of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in the autosampler tray.
5. GC-MS Analysis
-
HS-SPME Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
GC Conditions:
-
Injector Temperature: 250°C (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 136
-
Qualifier Ions: m/z 121, 91
-
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in simpler matrices where higher concentrations are expected.[1]
1. Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Standard Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.5 to 50 mg/L).
4. Sample Preparation
-
Accurately weigh or pipette the sample.
-
Dissolve or dilute the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Analysis
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% phosphoric acid or formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 274 nm
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Note: Analysis of 3,5-Dimethylanisole by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3,5-Dimethylanisole using gas chromatography (GC). The methodology outlined below is suitable for the quantification and identification of this compound in various sample matrices. The protocol includes sample preparation, GC instrument conditions, and data analysis procedures. A summary of typical GC parameters is provided in a tabular format for quick reference.
Introduction
This compound (CAS No. 874-63-5) is an aromatic organic compound with the molecular formula C9H12O.[1][2][3] Accurate and reliable analytical methods are essential for its characterization and quantification in research and development settings. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This document details a standard GC method that can be adapted for routine analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For liquid samples, a direct dilution with a suitable solvent is often sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[4]
General Protocol for Liquid Samples:
-
Accurately weigh a portion of the sample containing this compound.
-
Dilute the sample with a low boiling point solvent such as methanol, ethanol (B145695), dichloromethane, or hexane (B92381) to a concentration of approximately 0.1 – 1 mg/mL.[5] The choice of solvent should be based on the polarity of the sample and the GC column used.[5]
-
For samples with unknown polarity, isopropanol (B130326) or ethanol can be a good starting point.[5]
-
If particulates are present, filter the diluted sample through a 0.22 µm syringe filter prior to injection.[5]
Standard Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to achieve a range of concentrations that bracket the expected sample concentration.
Gas Chromatography (GC) Conditions
The following table summarizes the recommended GC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | Rtx®-35ms (30 m x 0.25 mm ID, 0.5 µm df) or similar mid-polarity column (e.g., 35% diphenyl/ 65% dimethyl polysiloxane)[6] |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Splitless or Split[4] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp 1: 20 °C/min to 130 °C, hold for 2 minutes- Ramp 2: 20 °C/min to 220 °C, hold for 15.5 minutes[6] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C (FID) |
| Injection Volume | 1 µL |
Note: The oven temperature program is a general guideline and should be optimized for the specific column and desired separation.
Data Presentation
The primary quantitative data point in this GC analysis is the peak area of this compound, which is proportional to its concentration. A calibration curve should be generated by plotting the peak area versus the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. The retention time of the analyte peak should be consistent between standards and samples for positive identification.
Experimental Workflow Diagram
Caption: Workflow for GC analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3,5-Dimethylanisole
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dimethylanisole. The methodology utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, providing excellent peak shape and resolution. This method is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate determination of this compound.
Introduction
This compound is an aromatic organic compound that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality assurance, and stability testing. The HPLC method described herein offers a straightforward and efficient approach for the determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 100 Å, 4.6 x 150 mm.[1]
-
Mobile Phase: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade).
-
Sample Diluent: Mobile Phase.
-
Standard: this compound (≥99% purity).
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 100 Å, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[1][2]
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 600 mL of acetonitrile, 400 mL of deionized water, and 1.0 mL of phosphoric acid. Mix thoroughly and degas before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. If necessary, perform further dilutions to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the quantitative performance of this HPLC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship of the key method parameters.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Key parameter relationships in the HPLC method.
References
Application Note: Interpretation of the 1H NMR Spectrum of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the molecular structure of a compound. The ¹H NMR spectrum is particularly informative, offering insights into the electronic environment, connectivity, and relative abundance of protons within a molecule. This application note provides a detailed interpretation of the ¹H NMR spectrum of 3,5-dimethylanisole, a common building block in organic synthesis. The data presented, along with the experimental protocol, will serve as a valuable reference for researchers in organic chemistry, medicinal chemistry, and drug development.
Molecular Structure and Proton Environments
This compound possesses a plane of symmetry that simplifies its ¹H NMR spectrum. The molecule has three distinct proton environments, which are color-coded in the diagram below for clarity:
-
Ha (Blue): The three equivalent protons of the methoxy (B1213986) group (-OCH₃).
-
Hb (Red): The six equivalent protons of the two methyl groups (-CH₃) at positions 3 and 5 of the aromatic ring.
-
Hc (Green): The two equivalent aromatic protons at positions 2 and 6.
-
Hd (Green): The single aromatic proton at position 4.
Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the aromatic protons at the 2 and 6 positions.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| A | 6.63 | 1H | s | H-4 (Aromatic) |
| B | 6.57 | 2H | s | H-2, H-6 (Aromatic) |
| C | 3.77 | 3H | s | -OCH₃ (Methoxy) |
| D | 2.29 | 6H | s | -CH₃ (Methyl) |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound exhibits four distinct signals, consistent with its symmetrical structure.
-
Aromatic Protons: The aromatic region of the spectrum shows two singlets. The signal at 6.63 ppm (A) integrates to one proton and is assigned to the proton at the 4-position (para to the methoxy group). The signal at 6.57 ppm (B) integrates to two protons and is assigned to the equivalent protons at the 2 and 6 positions (ortho to the methoxy group). The singlet nature of these peaks is due to the absence of adjacent protons for spin-spin coupling.
-
Methoxy Protons: A sharp singlet at 3.77 ppm (C) , integrating to three protons, is characteristic of the methoxy group protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.
-
Methyl Protons: The signal corresponding to the two equivalent methyl groups appears as a singlet at 2.29 ppm (D) , with an integration value of six protons.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
The following parameters are typical for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Pulse Sequence | zg30 (30° pulse) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Receiver Gain | Optimized for sample |
3. Data Acquisition and Processing:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the Free Induction Decay (FID) using the parameters listed above.
-
Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Process the spectrum to identify the multiplicity of each signal.
Logical Relationship of Proton Environments and NMR Signals
The following diagram illustrates the relationship between the distinct proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound to their respective ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound is straightforward to interpret due to the molecule's symmetry. The presence of four distinct singlets with appropriate chemical shifts and integration values provides a clear and unambiguous confirmation of its structure. This application note serves as a practical guide for the analysis of this compound and similar aromatic compounds, providing researchers with the necessary data and protocols for their own investigations.
Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylanisole (CAS RN: 874-63-5) is an aromatic organic compound with applications in chemical synthesis and as a fragrance component.[1] Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 5, and a methoxy (B1213986) group at position 1. Understanding the fragmentation pattern of this compound under electron ionization (EI) mass spectrometry is crucial for its unambiguous identification in complex matrices, for quality control, and in metabolism studies. This application note provides a detailed analysis of the EI mass spectrum of this compound, a proposed fragmentation pathway, and a standard protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data was obtained from the NIST Mass Spectrometry Data Center.[2]
Table 1: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 136 | 65 | [C9H12O]+• (Molecular Ion) |
| 121 | 100 | [C8H9O]+ |
| 105 | 15 | [C7H5O]+ |
| 93 | 30 | [C7H9]+ |
| 91 | 45 | [C7H7]+ |
| 77 | 25 | [C6H5]+ |
| 65 | 15 | [C5H5]+ |
| 51 | 10 | [C4H3]+ |
| 39 | 15 | [C3H3]+ |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage and rearrangement reactions common to aromatic ethers and alkylbenzenes.
The molecular ion ([M]•+) is observed at m/z 136, corresponding to the molecular weight of this compound (C9H12O).[2][3][4][5][6] Its relatively high abundance is typical for aromatic compounds due to the stability of the benzene ring.
The base peak at m/z 121 is formed by the loss of a methyl radical (•CH3) from the molecular ion. This is a characteristic fragmentation of anisole (B1667542) derivatives, where the cleavage of the O-CH3 bond is a favorable process. The resulting ion is a stable, resonance-stabilized oxonium ion.
Further fragmentation of the m/z 121 ion can lead to the ion at m/z 93 by the loss of carbon monoxide (CO).
A significant peak is observed at m/z 91 . This is attributed to the formation of the highly stable tropylium (B1234903) ion ([C7H7]+). This ion can be formed through the loss of a methoxy radical (•OCH3) from the molecular ion, followed by rearrangement of the resulting C8H9+ ion.
The peak at m/z 77 corresponds to the phenyl cation ([C6H5]+), likely formed by the loss of a methyl group and CO from the m/z 121 ion.
Other smaller fragments at m/z 65, 51, and 39 represent further fragmentation of the aromatic ring.
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 100 µg/mL.
-
For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
3. Chromatographic Conditions
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
4. Mass Spectrometer Conditions
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.[7]
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the filament.
-
Data Acquisition: The data is acquired in full scan mode to obtain the complete mass spectrum.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound.
References
Proper handling and storage procedures for 3,5-Dimethylanisole.
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the proper handling, storage, and use of 3,5-Dimethylanisole in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound, also known as 1-methoxy-3,5-dimethylbenzene, is a colorless to light yellow liquid.[1] It is an aromatic ether that serves as a versatile intermediate in organic synthesis.[1][2] A summary of its key physical and chemical properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874-63-5 | [2] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 193-194.5 °C | [1] |
| Melting Point | -0.2 °C | [1] |
| Density | 0.963 g/mL at 25 °C | [3] |
| Flash Point | 65 °C / 149 °F | [4] |
| Refractive Index | 1.512 at 20 °C | [3] |
Safety and Handling
2.1. Hazard Identification
This compound is a combustible liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.[4][5] Ingestion may lead to gastrointestinal irritation.[5] The toxicological properties of this substance have not been fully investigated.[5]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Statement |
| Hazard Statements | H227: Combustible liquid |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] | |
| P403 + P235: Store in a well-ventilated place. Keep cool.[6] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[6] |
2.2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
2.3. Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from ignition sources such as heat, sparks, and open flames.[5]
-
Use non-sparking tools when handling the container.
-
Wash hands thoroughly after handling.[5]
2.4. First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Accidental Release and Disposal
4.1. Accidental Release
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4.2. Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
Experimental Protocols
5.1. Synthesis of this compound
This protocol describes the synthesis of this compound from 3,5-dimethylphenol (B42653).
Materials:
-
3,5-Dimethylphenol
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing DMF (150 ml), add 3,5-dimethylphenol (10g, 0.082 mol) and anhydrous potassium carbonate (34g, 0.25 mol).[5]
-
Cool the mixture in an ice bath.[5]
-
Slowly add iodomethane (12.8g, 0.090 mol) dropwise to the cooled mixture with stirring.[5]
-
Remove the ice bath and continue stirring the mixture at room temperature overnight.[5]
-
After the reaction is complete, add water to the reaction mixture.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Wash the organic phase with a saturated brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
The crude product can be purified by column chromatography to yield this compound.[5]
5.2. Friedel-Crafts Acylation of this compound
This protocol provides a general procedure for the benzoylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
Charge a round-bottomed flask with Cu(OTf)₂ (0.1 mmol).
-
Dry the catalyst under vacuum for 1 hour with stirring and flush the flask with dry argon.
-
Add [bmim][BF₄] (2 ml) to the flask and stir the mixture at 80 °C for 10 minutes until a homogeneous solution is formed.
-
Cool the mixture to ambient temperature.
-
Add benzoyl chloride (1 mmol) and this compound (5 mmol) to the reaction mixture.
-
Stir the reaction at 80 °C under an atmosphere of dry argon.
-
Upon completion of the reaction, extract the organic products with diethyl ether.
Diagrams
Logical Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Reactivity and Metabolic Pathway
Caption: Reactivity and potential metabolic fate of this compound.
References
- 1. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3,5-Dimethylanisole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, a common method for its preparation.
Q1: I am experiencing a low yield of this compound. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Deprotonation of 3,5-Dimethylphenol (B42653): The phenolic proton must be completely removed to form the phenoxide, which is the active nucleophile. If the base used is not strong enough or is not used in a sufficient amount, the reaction will not proceed to completion.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. The reaction may require specific temperature ranges to proceed at an optimal rate without promoting side reactions. Insufficient reaction time will lead to incomplete conversion.
-
Side Reactions: The most common side reaction is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. Another potential side reaction is the elimination of the alkyl halide, although this is less common with methyl halides.
-
Purity of Reagents and Solvents: The presence of water in the reaction mixture can quench the base and the phenoxide, significantly reducing the yield. Anhydrous solvents and dry reagents are crucial for success.
-
Choice of Methylating Agent: The reactivity of the methylating agent can impact the yield. While highly reactive agents can be effective, they might also lead to more side products if the reaction is not carefully controlled.
Q2: How can I minimize the formation of the C-alkylation byproduct?
A2: The formation of C-alkylated byproducts is a known issue in the alkylation of phenoxides. To favor O-alkylation and improve the yield of this compound, consider the following strategies:
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for O-alkylation.[1] These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and nucleophilic. Protic solvents, on the other hand, can solvate the oxygen atom, making it less available for reaction and potentially favoring C-alkylation.[1]
-
Choice of Base: The counter-ion of the base can influence the O/C alkylation ratio. Bases with larger, softer cations (like Cesium carbonate) can sometimes favor O-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation, as the activation energy for C-alkylation is often higher.
Q3: My reaction seems to have stalled and is not going to completion. What should I do?
A3: If your reaction is not reaching completion, consider the following troubleshooting steps:
-
Check the Base: Ensure that the base you are using is fresh and has been stored under anhydrous conditions. If using a weaker base like potassium carbonate, ensure it is finely powdered and thoroughly dried before use.
-
Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, you may need to extend the reaction duration or cautiously increase the temperature.
-
Add a Phase-Transfer Catalyst: If you are using a solid-liquid biphasic system (e.g., potassium carbonate in a non-polar solvent), adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate by facilitating the transfer of the phenoxide into the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The Williamson ether synthesis is the most widely reported and generally high-yielding method for preparing this compound. This method involves the reaction of 3,5-dimethylphenol with a methylating agent in the presence of a base. A reported yield of 90% has been achieved using iodomethane (B122720) as the methylating agent and anhydrous potassium carbonate as the base in N,N-dimethylformamide (DMF) solvent.[2]
Q2: What are some alternative, "greener" methylating agents I can use instead of methyl iodide or dimethyl sulfate (B86663)?
A2: Dimethyl carbonate (DMC) is a more environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[3] While reactions with DMC may require higher temperatures and sometimes the use of a catalyst, they can provide excellent yields and high selectivity for O-methylation.
Q3: How do I choose the right base for the reaction?
A3: The choice of base is critical for the successful deprotonation of 3,5-dimethylphenol. Common bases for this reaction include:
-
Potassium Carbonate (K₂CO₃): A commonly used, relatively mild, and inexpensive base. It is effective when used in a polar aprotic solvent like DMF or acetone.
-
Sodium Hydride (NaH): A very strong base that ensures complete and rapid deprotonation of the phenol. It is typically used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or DMF.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Strong bases that can also be used, often in a protic solvent or under phase-transfer catalysis conditions.
The choice often depends on the desired reaction conditions, solvent compatibility, and safety considerations.
Q4: How should I purify the crude this compound after the reaction?
A4: The typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or diethyl ether. The organic layer is then washed with water and brine to remove any remaining base and salts. For purification, column chromatography on silica (B1680970) gel is a highly effective method to separate this compound from any unreacted starting material and byproducts.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of anisole (B1667542) synthesis, providing a basis for optimizing your experimental setup.
Table 1: Comparison of Different Bases on Anisole Synthesis Yield
| Base | Solvent | Methylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | Iodomethane | Room Temp | Overnight | 90 | [2] |
| NaH | THF | Iodomethane | 0 to Room Temp | 4 | Not specified for this compound, but a common strong base for Williamson synthesis. | General Williamson Synthesis Protocol |
| KOH | Water | Chloroacetic Acid | 90-100 | 0.5-0.67 | Not specified for this compound, but used for a related phenol. | [4] |
Table 2: Comparison of Different Solvents on Anisole Synthesis Yield
| Solvent | Base | Methylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMF | K₂CO₃ | Iodomethane | Room Temp | Overnight | 90 | [2] |
| Acetone | K₂CO₃ | Iodomethane | Reflux | Not Specified | Good yields are generally expected. | General Williamson Synthesis Protocol |
| THF | NaH | Iodomethane | 0 to Room Temp | 4 | Good yields are generally expected. | General Williamson Synthesis Protocol |
Table 3: Comparison of Different Methylating Agents for Phenol Methylation
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodomethane | K₂CO₃ | DMF | Room Temp | Overnight | 90 | [2] |
| Dimethyl Sulfate | NaOH | Water | Not Specified | Not Specified | High yields are generally expected. | [5] |
| Dimethyl Carbonate | K₂CO₃ / TBAB | None (neat) | 90-100 | 5 | 99 (for p-cresol) | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using Iodomethane and Potassium Carbonate [2]
Materials:
-
3,5-Dimethylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 3,5-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Cool the mixture in an ice bath.
-
Slowly add iodomethane (1.1 eq) dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Appropriate glassware for column chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate). The optimal eluent can be determined by TLC analysis of the crude mixture.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis experimental workflow.
References
Common side products in the etherification of 3,5-dimethylphenol.
Technical Support Center: Etherification of 3,5-Dimethylphenol (B42653)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the etherification of 3,5-dimethylphenol?
The etherification of 3,5-dimethylphenol, typically via the Williamson ether synthesis, can lead to two main types of products arising from the ambident nature of the intermediate phenoxide ion. The intended and usually major product is the O-alkylated ether. However, C-alkylation of the aromatic ring can occur as a competing reaction.
-
O-Alkylation Product: The desired ether, formed by the nucleophilic attack of the phenoxide oxygen on the alkylating agent. For example, methylation yields 3,5-dimethylanisole.
-
C-Alkylation Products: Side products where the alkyl group is attached to the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group.
Q2: What are the most common side products and their formation mechanisms?
The primary side products in the etherification of 3,5-dimethylphenol are C-alkylated phenols and, depending on the alkylating agent, elimination products.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile with negative charge density on both the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is often kinetically favored, C-alkylation can become significant under certain conditions.[1]
-
Elimination: This side reaction is prevalent when using secondary or tertiary alkyl halides as alkylating agents. The basic phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene.[2]
Q3: How can I promote the selective formation of the desired O-alkylated ether?
Several factors can be controlled to favor O-alkylation over C-alkylation and elimination:
-
Solvent Choice: Use of polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) is crucial. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen nucleophile more available for reaction.[1]
-
Alkylating Agent: Primary alkyl halides are ideal as they are more susceptible to SN2 attack and less prone to elimination.[2]
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product.
-
Base Selection: The choice of base can influence the reaction's course. Carbonate bases like potassium carbonate (K₂CO₃) are commonly used and effective.
Q4: What is the specific role of the solvent in determining the reaction outcome?
The solvent plays a critical role in mediating the reactivity of the phenoxide ion:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents do not effectively solvate the "hard" oxygen anion of the phenoxide, making it highly nucleophilic and readily available for O-alkylation.
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, creating a solvent shell that hinders its nucleophilicity. This can make the "softer" carbon atoms of the aromatic ring more competitive as nucleophiles, leading to a higher proportion of C-alkylation.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired ether product.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Phenol (B47542) | Ensure the base is strong enough and used in a sufficient molar excess (typically 1.5-2.0 equivalents) to completely deprotonate the 3,5-dimethylphenol. Ensure the base is finely powdered and the reaction mixture is stirred efficiently. |
| Volatile Alkylating Agent | If using a low-boiling alkylating agent like methyl iodide, ensure the reaction is performed in a sealed vessel or under efficient reflux to prevent its escape. |
| Reaction Time/Temperature | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). If the reaction is sluggish, a moderate increase in temperature may be necessary. |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the phenoxide and react with some alkylating agents. |
Problem 2: Significant formation of C-alkylated side products.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF or DMSO. Avoid protic solvents like ethanol (B145695) or water. |
| High Reaction Temperature | C-alkylation can be thermodynamically favored. Running the reaction at a lower temperature may increase the selectivity for the kinetically favored O-alkylation product. |
| Counter-ion Effects | The choice of the cation from the base can influence the O/C alkylation ratio. Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) may improve selectivity. |
Problem 3: Presence of elimination byproducts (alkenes).
| Possible Cause | Suggested Solution |
| Sterically Hindered Alkylating Agent | This is common with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide. If a secondary or tertiary alkyl group is required, consider alternative synthetic routes that do not involve Williamson ether synthesis.[2] |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest feasible temperature can help to minimize this side reaction. |
Data Presentation
The following table presents representative data on the influence of reaction parameters on the conversion and selectivity in the O-methylation of phenol, which can serve as a general guide for the etherification of 3,5-dimethylphenol.
Table 1: Influence of Reaction Parameters on Phenol Methylation (Representative Data) [3][4]
| Parameter | Condition A | Condition B | Condition C | Impact on Byproduct Formation |
| Temperature | 260 °C | 280 °C | 320 °C | At very high temperatures, decomposition and formation of other isomers can increase. Selectivity may decrease at higher temperatures. |
| Catalyst | γ-Al₂O₃ | 10% PTA on γ-Al₂O₃ | 30% PTA on γ-Al₂O₃ | The choice of catalyst significantly impacts selectivity. For instance, γ-Al₂O₃ alone shows low conversion and selectivity, while impregnation with phosphotungstic acid (PTA) enhances selectivity for O-alkylation.[4] |
| Phenol Conversion (%) | ~8% | ~25% | ~46% | Higher temperatures generally lead to higher conversion. |
| Anisole Selectivity (%) | ~48% | ~75% | ~88% | Selectivity for the desired ether can be optimized by catalyst choice and temperature. |
Note: This table presents generalized data from the O-alkylation of phenol to illustrate the impact of reaction conditions. Optimal conditions for 3,5-dimethylphenol etherification should be determined empirically.
Experimental Protocols
Protocol 1: Synthesis of this compound (O-Methylation) [5]
Materials:
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3,5-Dimethylphenol (10g, 0.082 mol)
-
Anhydrous potassium carbonate (34g, 0.25 mol)
-
N,N-Dimethylformamide (DMF) (150 ml)
-
Iodomethane (B122720) (12.8g, 0.090 mol)
-
Ethyl acetate
-
Saturated brine solution
-
Water
Procedure:
-
To a round-bottom flask, add 3,5-dimethylphenol (10g, 0.082 mol) and anhydrous potassium carbonate (34g, 0.25 mol) to 150 ml of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add iodomethane (12.8g, 0.090 mol) dropwise to the stirred mixture.
-
Remove the ice bath and continue stirring the mixture overnight at room temperature.
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated brine solution.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound. (Reported yield: 10g, 90%).
Protocol 2: General Procedure to Minimize C-Alkylation
Procedure:
-
Use a polar aprotic solvent such as DMF or acetone.
-
Employ a primary alkyl halide as the alkylating agent.
-
Use a carbonate base such as K₂CO₃ or Cs₂CO₃.
-
Maintain a low to moderate reaction temperature (e.g., room temperature to 60 °C) and monitor the reaction progress closely.
-
Add the alkylating agent slowly to the mixture of the phenol and base in the solvent.
Visualizations
Troubleshooting Workflow for Etherification of 3,5-Dimethylphenol
Caption: Troubleshooting workflow for identifying and resolving common issues in the etherification of 3,5-dimethylphenol.
Competing O- vs. C-Alkylation Pathways
Caption: Competing O- and C-alkylation pathways in the etherification of 3,5-dimethylphenol.
References
Optimizing reaction conditions for the synthesis of 3,5-Dimethylanisole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-dimethylanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Williamson ether synthesis route from 3,5-dimethylphenol (B42653).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of 3,5-dimethylphenol: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide nucleophile. | - Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. - Consider using a stronger base if incomplete deprotonation is suspected. For instance, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃) but requires stricter anhydrous conditions. |
| Inactive methylating agent: The methylating agent (e.g., iodomethane (B122720), dimethyl sulfate) may have degraded over time. | - Use a fresh bottle of the methylating agent. - If using an alkyl halide with a less reactive leaving group (e.g., chloride), consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction to form the more reactive alkyl iodide. | |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature. For the reaction with iodomethane and K₂CO₃ in DMF, stirring overnight at room temperature is reported to be effective. For less reactive combinations, gentle heating may be necessary. Monitor for side reactions at higher temperatures. | |
| Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed. | |
| Presence of Significant Side Products | C-alkylation: Besides the desired O-alkylation to form the ether, the methylating agent can react with the carbon atoms of the aromatic ring, leading to C-methylated byproducts. | - Milder reaction conditions, including the use of a weaker base like potassium carbonate, generally favor O-alkylation over C-alkylation. - The choice of solvent can also influence the O/C alkylation ratio. Polar aprotic solvents like DMF are commonly used. |
| Formation of elimination products: This is more of a concern when using larger, more sterically hindered alkyl halides, but can be a minor pathway even with methylating agents under forcing conditions. | - Maintain a controlled and moderate reaction temperature, as higher temperatures can favor elimination reactions. | |
| Difficulty in Product Purification | Presence of unreacted 3,5-dimethylphenol: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to their similar polarities. | - After the reaction workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic unreacted phenol. The this compound will remain in the organic layer. - Careful fractional distillation can also be employed to separate the product from the starting material, although their boiling points are relatively close. |
| Residual solvent or reagents: Impurities from the reaction mixture may co-distill with the product. | - Ensure thorough washing of the organic phase during workup to remove water-soluble impurities. - Dry the organic layer effectively before the final distillation. - Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition of any impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely reported and efficient method is the Williamson ether synthesis, which involves the methylation of 3,5-dimethylphenol. A common and effective protocol uses iodomethane as the methylating agent and potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method has been reported to yield up to 90% of the desired product.[1]
Q2: What are some alternative, "greener" methylating agents I can use?
Dimethyl carbonate (DMC) is considered an environmentally friendly alternative to traditional methylating agents like methyl halides and dimethyl sulfate (B86663).[2] It is less toxic and produces byproducts that are easier to handle. The reaction with DMC typically requires higher temperatures (around 90-160 °C) and can be performed with a base like potassium carbonate. The use of a phase-transfer catalyst (PTC) can improve the reaction rate and yield under milder conditions.[2]
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a TLC plate alongside the 3,5-dimethylphenol starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) will indicate the reaction's progress.
-
GC: Injecting a small aliquot of the reaction mixture into a GC will show a peak for the starting material that decreases over time and a new peak for the product that increases. This method is also excellent for detecting the formation of any volatile side products.
Q4: What are the key safety precautions to take when handling the reagents for this synthesis?
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Methylating agents: Iodomethane and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Solvents like DMF are skin and eye irritants. Handle them in a fume hood and wear appropriate PPE.
Data Presentation
The choice of methylating agent can significantly impact the reaction conditions and yield. Below is a summary of common methylating agents used for the synthesis of aryl methyl ethers.
| Methylating Agent | Typical Base | Solvent | Temperature (°C) | Reported Yield (General Phenols) | Key Considerations |
| Iodomethane (CH₃I) | K₂CO₃, NaH | DMF, Acetone | Room Temp - 60 | High (e.g., 90% for this compound)[1] | Highly effective but toxic. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Water, Acetone, Dioxane | 60 - 100 | Good to High | Toxic and corrosive. Requires careful handling and quenching of excess reagent. |
| Dimethyl Carbonate ((CH₃)₂CO₃) | K₂CO₃, Cs₂CO₃, DBU | DMC (as solvent), DMF | 90 - 200 | Good to Excellent[2] | "Green" alternative, less toxic. Often requires higher temperatures or a catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Iodomethane
This protocol is adapted from a reported synthesis with a high yield.[1]
Materials:
-
3,5-Dimethylphenol
-
Iodomethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to DMF.
-
Cool the mixture in an ice bath.
-
Slowly add iodomethane (1.1 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC or GC), add water to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Synthesis of Aryl Methyl Ethers using Dimethyl Sulfate (General Procedure)
This is a general procedure for the methylation of phenols.
Materials:
-
Phenolic compound (e.g., 3,5-dimethylphenol)
-
Dimethyl sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether (or other suitable organic solvent)
Procedure:
-
Dissolve the phenolic compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the solution in an ice bath.
-
With vigorous stirring, add dimethyl sulfate (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and evaporate the solvent to yield the crude aryl methyl ether.
-
Purify by distillation or recrystallization.
Protocol 3: Synthesis of Aryl Methyl Ethers using Dimethyl Carbonate (General Procedure)
This procedure outlines the use of the greener methylating agent, dimethyl carbonate.[2]
Materials:
-
Phenolic compound (e.g., 3,5-dimethylphenol)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenolic compound (1.0 eq), potassium carbonate (as the base), and the phase-transfer catalyst (if used).
-
Add dimethyl carbonate, which can also serve as the solvent.
-
Heat the reaction mixture to a temperature between 90-160 °C and stir for several hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the solid base.
-
The filtrate, containing the product in excess DMC, can be worked up by extraction with an organic solvent and washing with water.
-
Dry the organic layer and remove the solvent.
-
Purify the product by distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 3,5-Dimethylanisole by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3,5-Dimethylanisole via vacuum distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound has a relatively high atmospheric boiling point (approximately 193-194.5°C).[1][2] Distilling at this temperature can sometimes lead to thermal degradation or the formation of byproducts, especially if the crude material contains impurities that are sensitive to heat. Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, which minimizes the risk of decomposition and ensures a higher purity of the final product.
Q2: What are the primary impurities I can expect in my crude this compound?
A2: Crude this compound, commonly synthesized via the Williamson ether synthesis from 3,5-dimethylphenol (B42653), is likely to contain:
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Unreacted 3,5-dimethylphenol: This is a common impurity if the methylation reaction did not go to completion.
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Residual Methylating Agent and its Byproducts: Depending on the methylating agent used (e.g., dimethyl sulfate (B86663) or methyl iodide), residual amounts or their hydrolysis products may be present.
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Solvent Residues: Solvents used during the synthesis and workup (e.g., DMF, ethyl acetate) may also be present.[3]
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Elimination Byproducts: Although less common with phenoxides, side reactions can lead to the formation of other minor impurities.[4][5]
Q3: How can I determine the appropriate vacuum pressure and temperature for my distillation?
A3: The ideal vacuum pressure is one that lowers the boiling point of this compound to a range where thermal decomposition is minimized and a stable distillation rate can be maintained. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure. Based on its atmospheric boiling point of ~193°C, the expected boiling points at various vacuum levels are outlined in the table below.
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 193 - 194.5 |
| 50 | ~120 - 122 |
| 20 | ~100 - 102 |
| 10 | ~85 - 87 |
| 5 | ~70 - 72 |
| 1 | ~45 - 47 |
Note: These are estimated values based on a pressure-temperature nomograph and should be used as a starting point for optimization.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a general procedure for the vacuum distillation of crude this compound.
Materials:
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Crude this compound
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Round-bottom flask
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Short-path distillation head with a condenser and vacuum connection
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Receiving flask(s)
-
Thermometer and adapter
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Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
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Vacuum pump
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Cold trap
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Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
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Charge the cold trap with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
-
Charging the Flask:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
-
Initiating the Distillation:
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Turn on the condenser cooling water.
-
Begin stirring the crude this compound.
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Gradually apply the vacuum. You may observe some initial bubbling as residual solvents are removed.
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Once the system has reached the desired pressure and is stable, begin to heat the distillation flask gently.
-
-
Fraction Collection:
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Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.
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When the temperature stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the main fraction.
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Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
Once the majority of the this compound has distilled, or if the temperature begins to rise, stop heating the distillation flask.
-
Allow the apparatus to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure before turning off the vacuum pump.
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Disassemble the apparatus and characterize the purified product.
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Mandatory Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the vacuum distillation of crude this compound.
Issue 1: Bumping or Uncontrolled Boiling
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Symptoms: Sudden, violent boiling of the liquid in the distillation flask, which can carry crude material over into the receiving flask.
-
Possible Causes & Solutions:
-
Cause: Superheating of the liquid.
-
Solution: Ensure adequate agitation by using a properly sized magnetic stir bar and a stirrer set to a sufficient speed. Alternatively, use fresh boiling chips suitable for vacuum distillation.
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Cause: Applying heat too quickly.
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Solution: Increase the temperature of the heating mantle gradually to allow for a smooth and controlled distillation rate.
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Cause: Residual low-boiling solvents.
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Solution: Before heating, ensure that all volatile solvents are removed by holding the crude material under vacuum for a period at room temperature.
-
Issue 2: Inability to Reach the Desired Vacuum Level
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Symptoms: The vacuum pump is running, but the pressure in the system remains too high.
-
Possible Causes & Solutions:
-
Cause: Leaks in the system.
-
Solution: Check all joints and connections. Ensure they are properly greased and clamped. Inspect glassware for any cracks. A "leak test" can be performed by evacuating the empty system and monitoring for a pressure rise over time.
-
Cause: A poorly performing vacuum pump.
-
Solution: Check the pump oil; it should be clear and at the correct level. Change the oil if it appears cloudy or discolored. Ensure the pump is properly maintained.
-
Cause: A saturated cold trap.
-
Solution: Ensure the cold trap is sufficiently cold and not overloaded with condensed volatiles.
-
Issue 3: Product in the Receiving Flask is Not Pure
-
Symptoms: The distilled this compound is contaminated with starting material or other impurities, as determined by analytical methods (e.g., GC, NMR).
-
Possible Causes & Solutions:
-
Cause: Bumping (see Issue 1).
-
Solution: Address the cause of the bumping to prevent mechanical transfer of the crude material.
-
Cause: Inefficient separation of components with close boiling points.
-
Solution: If unreacted 3,5-dimethylphenol is a significant impurity, consider a pre-distillation wash with a dilute aqueous base (e.g., 5% NaOH) to remove the acidic phenol. Ensure to thoroughly dry the organic layer before distillation. For other impurities, using a fractionating column can improve separation efficiency.
-
Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases, leading to better separation.
-
Issue 4: No Distillate is Collected Despite Reaching the Expected Boiling Temperature
-
Symptoms: The liquid in the distillation flask is boiling at the correct temperature and pressure, but no condensate is forming in the condenser.
-
Possible Causes & Solutions:
-
Cause: Insufficient cooling of the condenser.
-
Solution: Check the flow rate of the cooling water. Ensure the water is flowing in the correct direction (in at the bottom, out at the top).
-
Cause: A blockage in the vapor path.
-
Solution: Cool and vent the system, then inspect for any obstructions.
-
References
Troubleshooting low yield in the synthesis of 3,5-diphenylisoxazoline.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 3,5-diphenylisoxazoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-diphenylisoxazoline?
The two primary and most common synthetic routes for obtaining 3,5-diphenylisoxazoline are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkene. For the synthesis of 3,5-diphenylisoxazoline, benzaldehyde (B42025) oxime is typically used to generate benzonitrile (B105546) oxide, which then reacts with styrene (B11656).[1][2] This is a type of pericyclic reaction, analogous to a Diels-Alder reaction.[3]
-
From Chalcones: This route involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine (B1172632) hydrochloride in the presence of a base.[4][5][6] This method first forms a chalcone, which is then cyclized to the isoxazoline (B3343090).
Q2: My reaction yield is very low. What are the common causes?
Low yields can stem from several factors depending on the synthetic route. For the 1,3-dipolar cycloaddition, common issues include:
-
Instability of the Nitrile Oxide Intermediate: Nitrile oxides are unstable and can undergo side reactions, such as dimerization, if not quickly trapped by the alkene.[7][8]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base for generating the nitrile oxide are critical. For instance, the reaction mixture often needs to be cooled to facilitate the formation of the nitrile oxide.[9]
-
Poor Mixing: If the reaction involves multiple phases (e.g., an organic and an aqueous phase), vigorous stirring is essential to ensure all reactants come into contact.[9]
For the chalcone-based synthesis, low yields can be attributed to:
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of products.[4]
-
Side Product Formation: The formation of oximes or other byproducts can compete with the desired isoxazoline synthesis.[4]
-
Incorrect Stoichiometry or Reaction Time: The molar ratios of reactants and the duration of the reaction are crucial for maximizing the yield.
Q3: I am observing the formation of significant side products. How can I minimize them?
In the 1,3-dipolar cycloaddition, the primary side product is often the furoxan, resulting from the dimerization of the nitrile oxide. To minimize this, the nitrile oxide should be generated slowly and in the presence of the alkene to ensure it reacts before it can dimerize.[8]
In the chalcone method, the formation of isoxazolines and oximes as byproducts is common.[4] Optimizing the reaction conditions, such as the choice of a stronger base, can favor the desired product.[4]
Q4: How can I effectively purify the final 3,5-diphenylisoxazoline product?
Purification can be challenging due to the similar polarities of the product and potential side products.[4] Common purification techniques include:
-
Recrystallization: This is a powerful method for obtaining a pure solid product. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound.[9]
-
Column Chromatography: This technique is effective for separating compounds with different polarities. A silica (B1680970) gel column is typically used, with a carefully selected eluent system.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation in 1,3-Dipolar Cycloaddition
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | Ensure the base used is appropriate and of high quality. Verify the purity of the benzaldehyde oxime precursor. |
| Decomposition of Nitrile Oxide | Generate the nitrile oxide in situ at a low temperature to minimize decomposition and dimerization.[9] Add the oxime precursor dropwise to the reaction mixture containing the alkene.[10] |
| Poor Reactant Solubility | Choose a solvent system in which both the nitrile oxide precursor and the alkene are soluble. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. While nitrile oxide generation may require cooling, the cycloaddition step might benefit from a slightly higher temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Issue 2: Low Yield in Chalcone-Based Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Predominant Formation of Side Products | Screen different bases and solvents. A stronger base may favor the desired cyclization.[4] |
| Poor Quality of Reagents | Ensure the chalcone and hydroxylamine hydrochloride are pure. |
| Suboptimal pH | The pH of the reaction medium can influence the reaction pathway. Adjusting the amount or type of base can optimize the pH. |
Quantitative Data
Table 1: Effect of Base and Solvent on Isoxazoline Synthesis Yield
| Base | Solvent | Yield (%) | Reference |
| Sodium Carbonate | Chloroform | 89 | [11] |
| Potassium Carbonate | Dichloromethane (B109758) | 71 | [11] |
| Sodium Hydroxide (B78521) | Ethanol (B145695) | Good to Excellent | [6] |
| Sodium Acetate | Ethanol | Good to Excellent | [6] |
| Triethylamine (B128534) | Dichloromethane | Not specified, but used in a successful synthesis | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenylisoxazoline via 1,3-Dipolar Cycloaddition
This protocol is adapted from a standard microscale laboratory procedure.[3]
Materials:
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Benzaldehyde oxime
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Styrene
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Triethylamine
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Dichloromethane
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Sodium hypochlorite (B82951) solution (bleach)
Procedure:
-
In a conical flask, dissolve styrene (1.0 eq) and triethylamine in dichloromethane.
-
Add sodium hypochlorite solution while stirring vigorously.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzaldehyde oxime (1.0 eq) in dichloromethane to the reaction mixture dropwise over a period of 15-30 minutes.[10]
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[9]
Protocol 2: Synthesis of 3,5-Diphenylisoxazoline from Chalcone
This is a general procedure that may require optimization for specific substrates.[4][5]
Materials:
-
Benzalacetophenone (chalcone)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution.
-
Slowly add a solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Dry the crude product and purify it by recrystallization.
Visualizations
Caption: 1,3-Dipolar cycloaddition pathway for 3,5-diphenylisoxazoline synthesis.
Caption: General experimental workflow for the 1,3-dipolar cycloaddition synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. ukessays.com [ukessays.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting material from 3,5-Dimethylanisole product.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of unreacted starting material from 3,5-Dimethylanisole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is contaminated with unreacted 3,5-dimethylphenol (B42653). How can I remove it?
A1: Unreacted 3,5-dimethylphenol can be effectively removed using several methods, primarily exploiting the differences in acidity and boiling points between the two compounds.
-
Alkaline Wash: 3,5-dimethylphenol is acidic and will react with a base to form a water-soluble salt. A simple liquid-liquid extraction with an aqueous sodium hydroxide (B78521) (NaOH) solution will remove the phenolic starting material from the organic phase containing your this compound product.
-
Fractional Distillation: There is a significant difference in the boiling points of this compound and 3,5-dimethylphenol, making fractional distillation an excellent method for separation on a larger scale.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography is a reliable method. The less polar this compound will elute before the more polar 3,5-dimethylphenol.
Q2: I performed an alkaline wash, but I still see some starting material in my NMR spectrum. What could have gone wrong?
A2: There are a few possibilities:
-
Insufficient Base: You may not have used enough sodium hydroxide to react with all the unreacted 3,5-dimethylphenol. Ensure you use a molar excess of the base.
-
Inefficient Extraction: The extraction may not have been thorough enough. Ensure vigorous mixing of the organic and aqueous layers and perform multiple extractions for the best results.
-
Emulsion Formation: Emulsions can sometimes form between the organic and aqueous layers, trapping impurities. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Q3: What are the key physical properties to consider when choosing a purification method?
A3: The most important properties are the boiling point and the acidity of the starting material compared to the product. The significant difference in boiling points between this compound and 3,5-dimethylphenol makes fractional distillation a viable option. The acidic nature of the phenol (B47542) allows for its removal via a basic wash.
Data Presentation
The following table summarizes the key physical properties of this compound and its common precursor, 3,5-dimethylphenol, which are critical for selecting an appropriate purification strategy.
| Property | This compound | 3,5-Dimethylphenol |
| Molecular Formula | C₉H₁₂O | C₈H₁₀O |
| Molecular Weight | 136.19 g/mol | 122.17 g/mol |
| Boiling Point | 193 °C[1][2] | 222 °C[3] |
| Melting Point | N/A (Liquid at RT) | 61-64 °C[4] |
| Appearance | Colorless to pale yellow liquid | Colorless or yellowish needle-like crystals |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in organic solvents and aqueous base |
Experimental Protocols
Protocol 1: Purification by Alkaline Wash and Extraction
This protocol describes the removal of unreacted 3,5-dimethylphenol from a reaction mixture containing this compound using a basic aqueous solution.
Materials:
-
Crude this compound reaction mixture
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Alkaline Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the deprotonated 3,5-dimethylphenol.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH solution (steps 3-5) two more times to ensure complete removal of the phenol.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water and aid in breaking any emulsions.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
Challenges in the scale-up of 3,5-Dimethylanisole production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-Dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent method for synthesizing this compound is through the Williamson ether synthesis. This involves the methylation of 3,5-dimethylphenol (B42653). The reaction typically uses a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate.[1]
Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound production?
Scaling up this synthesis presents several challenges, including:
-
Reaction Control: The methylation of phenols can be exothermic, and maintaining consistent temperature control in larger reactors is critical to prevent side reactions and ensure safety.
-
Reagent Addition: The rate of addition of the methylating agent becomes more critical at scale to manage the reaction rate and heat generation.
-
Mixing Efficiency: Ensuring homogenous mixing in large volume reactors is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.
-
Work-up and Purification: Handling and separating larger volumes of reactants and solvents during the work-up and purification stages can be challenging and may require specialized equipment.
-
Byproduct Formation: Side reactions, such as elimination reactions, can become more significant at a larger scale, leading to lower yields and more complex purification.
Q3: What are the main safety concerns associated with the production of this compound?
The primary safety concerns stem from the reactants used:
-
3,5-Dimethylphenol: This compound is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.[2][3][4][5][6]
-
Dimethyl Sulfate: This is a strong methylating agent and is highly toxic and carcinogenic.[7]
-
Strong Bases: Handling strong bases like sodium hydride requires caution due to their reactivity with water.
-
Solvents: The use of flammable organic solvents requires appropriate handling and storage to prevent fires.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of 3,5-dimethylphenol | Incomplete deprotonation of the phenol. | Ensure the base is of high quality and used in sufficient stoichiometric amounts. Consider using a stronger base if necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if needed. | |
| Formation of elimination byproducts | The methylating agent is too sterically hindered (less common with methylating agents but possible with other alkyl halides). | Use a less sterically hindered methylating agent. Methyl iodide or dimethyl sulfate are preferred. |
| High reaction temperature. | Optimize the reaction temperature to favor substitution over elimination. | |
| Product loss during work-up | Inefficient extraction of the product from the aqueous phase. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Impurity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted 3,5-dimethylphenol | Incomplete reaction. | See "Low conversion of 3,5-dimethylphenol" in the Low Yield section. |
| Inefficient purification. | Optimize the purification method (e.g., distillation, chromatography). Ensure complete removal during an aqueous wash with a dilute base. | |
| Presence of unknown byproducts | Side reactions due to high temperatures or impurities in starting materials. | Analyze the byproducts to understand their structure and formation mechanism. Lower the reaction temperature and ensure the purity of all reagents and solvents. |
| Discoloration of the final product | Oxidation or presence of impurities. | Purify the product using activated carbon or by distillation. Ensure the final product is stored under an inert atmosphere and protected from light. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on a typical Williamson ether synthesis.
Materials:
-
3,5-Dimethylphenol
-
Dimethyl sulfate
-
Anhydrous potassium carbonate
-
Acetone (B3395972) (or another suitable polar aprotic solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.
-
Continue to reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted dimethyl sulfate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Typical Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Potential Scale-Up Issues |
| Reactant Ratio (Phenol:Base:Me2SO4) | 1 : 1.5 : 1.1 | 1 : 1.5 : 1.1 | Maintaining precise ratios is crucial for yield and purity. |
| Solvent Volume | 100 mL | 10 L | Increased solvent volume affects heating/cooling rates and mixing. |
| Reaction Temperature | 56 °C (Acetone reflux) | 56-65 °C | Hot spots can lead to side reactions. Efficient heat exchange is critical. |
| Reaction Time | 4-6 hours | 6-8 hours | May need to be adjusted based on mixing efficiency and heat transfer. |
| Typical Yield | 85-95% | 75-85% | Yields may decrease due to challenges in mixing and temperature control. |
| Purity (before purification) | >90% | 80-90% | Increased potential for byproduct formation. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,5-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
- 6. 3,5-Dimethylphenol = 99 108-68-9 [sigmaaldrich.com]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of aromatic ethers.
Troubleshooting Guide
Peak tailing, characterized by an asymmetrical peak with a trailing edge that is broader than the front, is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1][2] For aromatic ethers, a class of compounds with unique electronic and structural properties, several factors can contribute to this phenomenon. This guide provides a systematic approach to diagnosing and resolving peak tailing.
Initial Assessment: Is it a System-Wide or Analyte-Specific Problem?
Observe your chromatogram. Does the peak tailing affect all peaks or only those corresponding to your aromatic ether analytes?
-
All Peaks Tailing: This often suggests a problem with the HPLC system itself or a global method issue.
-
Analyte-Specific Tailing: This points towards specific chemical interactions between your aromatic ether and the stationary or mobile phase.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in the HPLC analysis of aromatic ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for aromatic ethers in reversed-phase HPLC?
A1: Peak tailing for aromatic ethers in reversed-phase HPLC primarily stems from a few key issues:
-
Secondary Interactions with Silanol (B1196071) Groups: Silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[1] Aromatic ethers, particularly those with basic or acidic functional groups, can undergo secondary ionic or hydrogen-bonding interactions with these silanols, leading to a portion of the analyte being retained longer and causing tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of both the aromatic ether and the silanol groups.[3] If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause band broadening and peak distortion.
-
π-π Interactions: The aromatic ring of the ether can engage in π-π interactions with certain stationary phases, such as phenyl columns. While this can be beneficial for selectivity, mismatched interactions can sometimes contribute to peak asymmetry.
Q2: How does mobile phase pH affect the peak shape of aromatic ethers?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable aromatic ethers. For weakly acidic aromatic ethers (e.g., those with a phenolic hydroxyl group), a lower mobile phase pH (e.g., pH 2.5-3.5) will suppress the ionization of the analyte, leading to a single, neutral species that interacts more uniformly with the stationary phase, resulting in a sharper, more symmetrical peak.[2] Conversely, for aromatic ethers with basic functionalities, a higher pH may be necessary to maintain a neutral state. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form.[3]
Q3: When should I choose a Phenyl column over a C18 column for analyzing aromatic ethers?
A3: The choice between a C18 and a Phenyl column depends on the specific aromatic ether and the desired selectivity.
-
C18 Columns: These are a good starting point and provide retention based primarily on hydrophobicity. They are suitable for a wide range of aromatic ethers.
-
Phenyl Columns: These columns have phenyl groups bonded to the silica (B1680970) surface, which allows for π-π interactions with the aromatic ring of the analyte.[5] This can provide alternative selectivity, especially for separating structurally similar aromatic ethers or isomers. If you are experiencing co-elution or poor resolution on a C18 column, a phenyl column is an excellent alternative to explore.
Q4: Can the sample solvent cause peak tailing?
A4: Yes, the solvent used to dissolve the sample can have a significant impact on peak shape. If the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile/water), the sample band will not properly focus on the head of the column, leading to band broadening and distorted peaks. Whenever possible, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
Quantitative Data Summary
The following table provides illustrative data on how different HPLC parameters can affect the tailing factor of a representative aromatic ether. Note: These values are representative and the actual results may vary depending on the specific analyte, column, and system.
| Aromatic Ether | Column Type | Mobile Phase pH | Tailing Factor (Asymmetry) | Reference |
| Methamphetamine (as a basic analyte example) | C18 | 7.0 | 2.35 | [2] |
| Methamphetamine (as a basic analyte example) | C18 | 3.0 | 1.33 | [2] |
| Anastrozole | C18 | 3.0 | 1.071 | [6] |
| ATP | C4 | Isocratic (water) | 0.75 (Fronting) | [7] |
| ICP | C4 | Isocratic (water) | 1.04 | [7] |
Experimental Protocols
General Protocol for HPLC Analysis of Aromatic Ethers
This protocol provides a starting point for developing a robust HPLC method for the analysis of aromatic ethers, with a focus on achieving good peak shape.
1. Materials and Reagents:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. A Phenyl-Hexyl column can be used for alternative selectivity.
-
Solvents: HPLC-grade acetonitrile and methanol (B129727).
-
Water: High-purity water (e.g., Milli-Q or equivalent).
-
Buffers and Additives: Formic acid, trifluoroacetic acid (TFA), ammonium (B1175870) acetate, or phosphate (B84403) buffers.
-
Sample: Aromatic ether standard or sample.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the aromatic ether standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent weaker than the mobile phase.
-
Sample Preparation: Dissolve the sample containing the aromatic ether in the mobile phase. If the sample matrix is complex, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[8] Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters:
-
Mobile Phase:
-
A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of the analyte.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the aromatic ether (e.g., 270 nm).
4. System Suitability:
Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. Inject a standard solution multiple times and check for:
-
Tailing Factor (Asymmetry): Should ideally be between 0.8 and 1.5.[9]
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (Rs): The degree of separation between adjacent peaks.
-
Repeatability of Retention Time and Peak Area: The relative standard deviation (RSD) should be low.
5. Analysis and Data Processing:
Inject the prepared standards and samples. Identify and quantify the aromatic ether by comparing the retention time and peak area to those of the standards.
This guide provides a comprehensive starting point for resolving peak tailing issues in the HPLC analysis of aromatic ethers. By systematically addressing potential causes and optimizing method parameters, researchers can achieve symmetrical peaks and reliable analytical results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. rajpub.com [rajpub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing thermal decomposition of 3,5-Dimethylanisole during GC analysis.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the thermal decomposition of 3,5-Dimethylanisole during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is small or missing, and I see unexpected new peaks in my chromatogram. What is happening?
A1: This is a classic sign of thermal decomposition. When this compound breaks down due to excessive heat or active surfaces in the GC system, its concentration decreases, leading to a smaller peak.[1] The new, unexpected peaks are the degradation byproducts. If these byproducts are volatile and chromatographically stable, they will appear as sharp peaks.[2][3]
Q2: How can I determine if the decomposition is occurring in the GC inlet versus on the analytical column?
A2: The location of decomposition can often be diagnosed by the shape of the degradation peaks.
-
Inlet Decomposition: Degradation that happens in the hot inlet before the sample reaches the column typically results in sharp, well-defined peaks for the degradation products.[2][3] This is because the breakdown occurs quickly and the resulting compounds travel through the column as a distinct band.
-
Column Decomposition: If the compound degrades as it moves through the column, the degradation products are formed over a period of time and at different positions. This often results in broad, tailing peaks or a raised baseline "hump" preceding the parent peak.[2] In some cases, a small, sharp peak of the remaining parent compound might be seen at the end of a broad degradation plateau.[2]
Q3: What is the most critical parameter to adjust to reduce thermal decomposition?
A3: The inlet temperature is one of the most significant factors.[4] Injecting a sample into a hot GC inlet is a complex event, and excessively high temperatures are a primary cause of the degradation of thermally sensitive compounds.[2][3] Lowering the inlet temperature to the minimum required for efficient sample vaporization is the most effective first step in mitigating decomposition.[5] For highly sensitive compounds, using a cool on-column (COC) or programmable temperature vaporization (PTV) inlet, which introduces the sample at a lower initial temperature, is an ideal solution.[2]
Q4: How does my choice of inlet liner affect the analysis of this compound?
A4: The inlet liner is a critical component that can either prevent or promote decomposition.
-
Activity: Standard glass liners, and especially the glass wool often used within them, have active sites (silanol groups) that can catalytically degrade sensitive analytes.[2][6] Using a liner with a highly inert deactivation coating is crucial.[7][8]
-
Geometry: The liner's shape influences how the sample vaporizes and moves to the column. A tapered liner at the bottom can help to funnel the sample directly onto the column, minimizing contact with reactive metal surfaces in the inlet.[9]
-
Packing: If packing is necessary to aid vaporization or trap non-volatile residues, use deactivated glass wool with caution. For very active compounds, removing the wool entirely may improve results, even if it slightly worsens reproducibility.[2][5]
Q5: Can derivatization be used to prevent the thermal decomposition of this compound?
A5: Derivatization is a technique where a compound is chemically modified to make it more suitable for GC analysis, often by increasing its thermal stability or volatility.[10][11] This is typically done by targeting active hydrogen groups, such as those in alcohols, phenols, or amines.[12] While this compound itself lacks these common active hydrogens, if you are analyzing its precursor, 3,5-Dimethylphenol, derivatization (e.g., silylation or acetylation) would be a highly effective strategy to prevent issues during analysis.[13][14] For the anisole (B1667542) itself, optimizing GC conditions is the primary approach.
Troubleshooting Guides
Guide 1: Inlet-Related Decomposition
If you observe sharp, unexpected peaks and a corresponding loss of the this compound peak, the issue is likely occurring in the inlet.
| Parameter | Problem | Recommended Solution | Justification |
| Inlet Temperature | Too high, causing thermal stress.[4] | Decrease temperature in 20-30°C increments. Find the lowest temperature that provides good peak shape for the solvent and analyte.[15] | Reduces the thermal energy the analyte is exposed to during vaporization, minimizing fragmentation.[5] |
| Injection Mode | Splitless injection has a long residence time in the hot inlet.[16] | Switch to a split injection if sensitivity allows. Use a higher split ratio to reduce residence time.[2] | A shorter residence time in the heated inlet minimizes the opportunity for the analyte to degrade.[3] |
| Inlet Liner | Active sites on glass or glass wool are catalyzing degradation.[2][6] | Replace the standard liner with a highly deactivated one (e.g., Topaz™, Siltek™).[7] Remove glass wool or use deactivated wool.[2][5] | Inert surfaces prevent catalytic reactions that can break down the analyte even at moderate temperatures.[9] |
| System Maintenance | Contaminated liner or septum bleed is creating an active environment. | Replace the inlet liner and septum regularly.[17] | Ensures a clean, inert pathway for sample transfer and prevents contamination from previous injections or degraded septa.[18] |
Guide 2: On-Column Decomposition
If you observe broad, tailing peaks, a "hump" in the baseline, or a general loss of resolution, the decomposition may be happening on the analytical column.
| Parameter | Problem | Recommended Solution | Justification |
| Oven Temperature Program | The elution temperature of the analyte is above its decomposition temperature. | Use a slower oven temperature ramp rate.[2] | Slower ramps allow the analyte to elute at a lower temperature, potentially below the point where it begins to degrade.[2] |
| Column Choice | The stationary phase is not thermally stable or has become active. | Use a column with a thinner stationary phase film.[2][5] Ensure the column is a low-bleed, MS-certified type for maximum inertness.[17] | A thinner film reduces the elution temperature by approximately 20-25°C for every halving of thickness, and more inert columns have fewer active sites.[2] |
| Carrier Gas | Low flow rate increases the time the analyte spends in the heated column. | Increase the carrier gas flow rate.[2][5] | A higher flow rate reduces the residence time in the column and can lower the elution temperature, getting the analyte to the detector faster.[2] |
| Column Maintenance | Oxygen in the carrier gas has damaged the stationary phase, creating active sites.[19] | Ensure high-purity carrier gas with oxygen/moisture traps.[18][20] Check for leaks regularly.[19] Trim the first few centimeters from the inlet side of the column.[19] | Prevents oxidative damage to the column's stationary phase, which preserves its inertness and extends its life.[19] Trimming the column removes accumulated non-volatile residues and active sites. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Inlet Temperature
This protocol provides a workflow to determine the optimal inlet temperature for minimizing decomposition.
-
Establish a Baseline: Analyze a known concentration of this compound using your current method, or a starting temperature of 250°C.
-
Inject at Lower Temperatures: Decrease the inlet temperature by 25°C (e.g., to 225°C) and inject the sample again.
-
Repeat: Continue to decrease the inlet temperature in 25°C increments (e.g., 200°C, 175°C) for subsequent injections.
-
Data Analysis:
-
Monitor the peak area of this compound. An increase in area as the temperature is lowered indicates that decomposition was occurring at higher temperatures.
-
Monitor the peak areas of any degradation products. Their disappearance will correlate with the increase in the parent analyte peak area.
-
-
Optimization: Identify the lowest temperature that provides a sharp, symmetrical peak for this compound without significant peak tailing, which would indicate incomplete vaporization. This is your optimal inlet temperature.
Protocol 2: Recommended GC Starting Method for this compound
This method is designed to be a conservative starting point to reduce the likelihood of thermal decomposition.
| Parameter | Setting | Reasoning |
| Inlet | Split/Splitless | Common and versatile. |
| Inlet Temperature | 200°C | A moderate temperature to ensure vaporization while minimizing thermal stress.[5] |
| Injection Mode | Split (Ratio 50:1) | Minimizes inlet residence time and potential for degradation.[3] |
| Liner | Deactivated, Tapered, No Wool | Provides an inert surface and directs the sample efficiently to the column.[2][7][9] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases. |
| Flow Rate | 1.5 mL/min (constant flow) | A slightly higher flow can help lower elution temperature.[2] |
| Column | Low-bleed 5% Phenyl-type (e.g., DB-5ms, ZB-5ms), 30 m x 0.25 mm x 0.25 µm | An inert and common stationary phase. The standard film thickness is a good starting point.[17] |
| Oven Program | 50°C (hold 1 min), ramp 10°C/min to 250°C (hold 2 min) | A gentle ramp to ensure good separation and elute the analyte at a lower temperature.[2] |
| Detector | FID or MS | Standard detectors for this type of analysis. |
| Detector Temp | 280°C | Must be hot enough to prevent condensation but should not be a source of degradation itself. |
Visualizations
Caption: A logical workflow for diagnosing the source of this compound degradation.
Caption: Key causes of thermal decomposition and their corresponding solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 4. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 5. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
- 6. chromexscientific.co.uk [chromexscientific.co.uk]
- 7. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 8. trajanscimed.com [trajanscimed.com]
- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Split/Splitless inlet temperature effect - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Best practices for drying solvents for moisture-sensitive reactions involving 3,5-Dimethylanisole.
This technical support center provides guidance on the best practices for drying solvents for experiments involving 3,5-Dimethylanisole, a common intermediate in pharmaceutical and materials science research. Ensuring solvents are rigorously dried is critical for the success of moisture-sensitive reactions, preventing yield loss and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use dry solvents in reactions with this compound?
A1: Moisture-sensitive reagents, such as organometallics (e.g., Grignard or organolithium reagents) that might be used in conjunction with this compound, react readily with water. This can quench the reagent, leading to lower yields and the formation of undesirable byproducts.[1] Even seemingly minor amounts of water can have a significant impact on the outcome of a reaction.
Q2: What are the most common solvents used with this compound that require drying?
A2: Common solvents that are often used in reactions involving substituted anisoles and require thorough drying include tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), toluene (B28343), and dichloromethane (B109758) (DCM).
Q3: What are the primary methods for drying organic solvents?
A3: The most prevalent laboratory methods for drying solvents are:
-
Use of Drying Agents: Stirring the solvent over a solid desiccant such as activated molecular sieves, calcium hydride (CaH₂), or sodium metal with benzophenone (B1666685) indicator.
-
Distillation: Refluxing the solvent over a high-boiling drying agent and then distilling it. This is often considered the most effective method for achieving very low water content.[2]
-
Solvent Purification Systems: Automated systems that pass solvent through columns of activated alumina (B75360) or other desiccants.
Q4: How do I choose the right drying agent for my solvent and reaction?
A4: The choice of drying agent depends on the solvent and the functional groups in your reactants.
-
Molecular Sieves (3Å or 4Å): A good general-purpose drying agent for many solvents, including ethers and hydrocarbons. They are relatively inert and can be easily activated.[2]
-
Calcium Hydride (CaH₂): Effective for drying hydrocarbons and halogenated solvents like toluene and dichloromethane.[2] It reacts with water to produce hydrogen gas and calcium hydroxide (B78521).
-
Sodium/Benzophenone: Primarily used for drying ethereal solvents like THF and diethyl ether. The benzophenone acts as an indicator; a persistent blue or purple color indicates the solvent is dry. This method is not suitable for halogenated solvents.
Q5: How can I be certain my solvent is dry enough for my reaction?
A5: The most accurate method for determining the water content in a solvent is through Karl Fischer titration .[3][4] This technique can precisely measure water content down to the parts-per-million (ppm) level.[3] For many reactions, a water content below 50 ppm is desirable.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction fails to initiate or proceeds with low yield. | The solvent may still contain an unacceptable amount of water. | - Verify the dryness of your solvent using Karl Fischer titration if available.- Re-dry your solvent using a more rigorous method (e.g., distillation from a suitable drying agent).- Ensure all glassware was properly flame- or oven-dried and cooled under an inert atmosphere.[5] |
| The sodium/benzophenone indicator in my THF still does not turn blue. | The initial water content of the THF is too high, or there are other impurities (like peroxides) consuming the drying agent. | - Pre-dry the THF with a less reactive agent like anhydrous potassium hydroxide or molecular sieves before adding it to the still.[2] |
| My Grignard reaction with a derivative of this compound is sluggish. | In addition to wet solvent, the magnesium turnings may have an oxide layer inhibiting the reaction. | - Ensure your solvent is impeccably dry.- Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding your halide.[6] |
| I'm observing unexpected byproducts in my reaction. | Water may be introduced from sources other than the solvent. | - Ensure your starting materials, including this compound, are anhydrous.- Use proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) throughout the reaction setup and execution.[7] |
Quantitative Data on Solvent Drying
The following table summarizes the residual water content in common solvents after treatment with various drying agents, as determined by Karl Fischer titration. Lower values indicate a more effective drying method.
| Solvent | Drying Agent | Treatment Time | Final Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v) | 48 hours | <10 | [2][8] |
| Sodium/Benzophenone | Reflux until blue | ~43 | [2][8] | |
| Neutral Alumina (column) | Single Pass | <10 | [2][8] | |
| Toluene | 3Å Molecular Sieves | 24 hours | <5 | [2] |
| Calcium Hydride (CaH₂) | Reflux | ~13 | ||
| Sodium/Benzophenone | Reflux until blue | ~34 | [2] | |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 24 hours | <5 | [2] |
| Calcium Hydride (CaH₂) | Reflux | ~13 | [2][8] |
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) with Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a round-bottom flask. Heat the flask to at least 200-300°C under vacuum for several hours. Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated molecular sieves to a bottle of THF (approximately 10-20% by weight/volume).
-
Storage: Seal the bottle and allow it to stand for at least 48 hours before use. The sieves can remain in the solvent during storage to maintain dryness.
Protocol 2: Distillation of Tetrahydrofuran (THF) from Sodium/Benzophenone
Safety Note: This procedure involves metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel in a properly equipped laboratory.
-
Pre-drying: Pre-dry the THF by letting it stand over anhydrous potassium hydroxide pellets or molecular sieves overnight.
-
Setup: In a dry, inert-atmosphere-flushed round-bottom flask, add sodium metal (cut into small pieces) and a small amount of benzophenone.
-
Distillation: Add the pre-dried THF to the flask. The mixture will initially be colorless. Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating that the solvent is dry.
-
Collection: Distill the dry THF into a dry, inert-atmosphere-flushed receiving flask. Do not distill to dryness.
-
Storage: Store the distilled THF over activated molecular sieves under an inert atmosphere.
Protocol 3: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂)
-
Setup: In a dry, inert-atmosphere-flushed round-bottom flask equipped with a reflux condenser, add calcium hydride powder.
-
Distillation: Add the DCM to the flask and heat to reflux under an inert atmosphere for at least one hour.
-
Collection: Distill the dry DCM into a dry, inert-atmosphere-flushed receiving flask.
-
Storage: Store the distilled DCM over activated molecular sieves under an inert atmosphere.
Visual Workflow and Logic Diagrams
Caption: Workflow for selecting a solvent drying method.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. rubingroup.org [rubingroup.org]
- 3. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Confirming the Identity of Synthesized 3,5-Dimethylanisole: A Comparative Guide
For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's identity is a critical step to ensure the validity of experimental results. This guide provides a comprehensive comparison of analytical techniques to unequivocally identify 3,5-Dimethylanisole and distinguish it from its structural isomers.
Comparative Analysis of this compound and Its Isomers
To confirm the identity of synthesized this compound, a comparative analysis against its isomers, such as 2,5-Dimethylanisole and 3,4-Dimethylanisole, is essential. These compounds share the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol ) but differ in the substitution pattern on the benzene (B151609) ring, leading to distinct spectroscopic signatures.
The following table summarizes the key analytical data for this compound and two common isomers.
| Analytical Technique | This compound | 2,5-Dimethylanisole | 3,4-Dimethylanisole |
| ¹H NMR (CDCl₃, δ in ppm) | 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H)[1] | ~6.9-6.6 (m, 3H), 3.79 (s, 3H), 2.33 (s, 3H), 2.16 (s, 3H) | ~7.0-6.7 (m, 3H), 3.80 (s, 3H), 2.23 (s, 3H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~159.8, 139.2, 123.5, 114.7, 55.1, 21.4 | ~157.0, 136.5, 130.4, 120.8, 111.8, 55.4, 21.2, 15.8 | ~158.1, 137.2, 130.6, 120.2, 111.5, 55.3, 19.9, 19.3 |
| Mass Spec. (m/z) | 136 (M⁺) , 121, 105, 91, 77 | 136 (M⁺) , 121, 105, 91, 77 | 136 (M⁺) , 121, 105, 91, 77 |
| IR Spectroscopy (cm⁻¹) | ~2950 (C-H), ~1600 (C=C), ~1200 (C-O) | ~2950 (C-H), ~1600 (C=C), ~1200 (C-O) | ~2950 (C-H), ~1600 (C=C), ~1200 (C-O) |
| GC Retention Index | 1533 (polar column) | 1100.5 (standard non-polar)[1] | 1123.6 (standard non-polar)[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (136.19 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C-H stretches, C=C aromatic stretches, and C-O ether stretches).
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of a synthesized compound.
Caption: A logical workflow for the confirmation of synthesized this compound.
References
Purity Analysis of 3,5-Dimethylanisole: A Comparative Guide to Gas Chromatography and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of the final product. This guide provides a comparative analysis of gas chromatography (GC) for determining the purity of 3,5-Dimethylanisole, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Determination
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the purity analysis of volatile compounds like this compound. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches with distinct advantages. The following table summarizes the key performance characteristics of these methods.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Assay | ≥98.0%[1] | Not specified for this compound, but generally high. | High accuracy with measurement uncertainty as low as 0.60%.[2] |
| Linearity (R²) | >0.99 | ≥0.9928[3] | 0.9998[2] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/mL (for similar phenolic compounds)[4] | 0.006 - 0.05 mg/L[3] | Not typically used for trace analysis. |
| Limit of Quantitation (LOQ) | ~0.3 - 0.6 µg/mL (estimated from LOD) | Not specified, but higher than LOD. | Not typically used for trace analysis. |
| Precision (RSD) | <5% | <12.0%[3] | ≤0.4%[2] |
| Accuracy (Recovery) | >80% (for similar phenolic compounds)[4] | 87.5% - 105.2%[3] | High, with low measurement uncertainty.[2] |
| Analysis Time | Typically 20-30 minutes. | Typically 15-30 minutes. | Typically 5-15 minutes per sample. |
| Strengths | High resolution for volatile compounds, robust, and cost-effective. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Highly accurate and precise, requires no specific reference standard for the analyte, non-destructive.[2][5][6][7] |
| Limitations | Requires volatile and thermally stable analytes. | May require more complex mobile phases, can be less sensitive than GC for some compounds. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Analysis of this compound
This protocol is based on established methods for the analysis of similar aromatic compounds, such as xylenols and cresols.
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.
2. Reagents and Standards:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent: Dichloromethane or other suitable volatile solvent, GC grade.
-
This compound reference standard of known purity.
-
Potential impurity standards: 3,5-dimethylphenol (B42653) (starting material), and other xylenol and dimethylanisole isomers.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
5. Analysis and Calculation:
-
Inject the prepared sample solution into the GC.
-
Identify the peaks based on the retention times of the reference standards.
-
The purity of this compound is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Potential Impurities
The primary potential impurity in this compound synthesized from 3,5-dimethylphenol is the unreacted starting material, 3,5-dimethylphenol . Other potential impurities could include positional isomers if the starting material was not pure, such as other dimethylphenol or dimethylanisole isomers .
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3,5-Dimethylanisole and Anisole in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the nuances of electrophilic aromatic substitution (EAS) is paramount for the rational design of synthetic pathways. This guide provides a detailed comparison of the reactivity of 3,5-dimethylanisole and anisole (B1667542), two key building blocks in organic synthesis. The analysis is supported by available experimental data and theoretical principles governing their behavior in nitration, bromination, and Friedel-Crafts acylation reactions.
Executive Summary
Both anisole and this compound are activated aromatic compounds due to the electron-donating nature of the methoxy (B1213986) group, which directs incoming electrophiles primarily to the ortho and para positions. The additional presence of two methyl groups in this compound further enhances the electron density of the aromatic ring through an inductive effect, suggesting a higher reactivity compared to anisole. However, steric hindrance from the methyl groups can influence the regioselectivity and overall reaction rates. This guide will delve into the specific reactivity of each compound in key electrophilic aromatic substitution reactions.
Reactivity in Electrophilic Aromatic Substitution: A Head-to-Head Comparison
The reactivity of anisole and its derivatives in electrophilic aromatic substitution is governed by the interplay of electronic and steric effects. The methoxy group in anisole is a strong activating group, donating electron density to the benzene (B151609) ring through resonance, thereby making it more nucleophilic and susceptible to attack by electrophiles.[1] In this compound, the two methyl groups, which are also electron-donating through an inductive effect, further increase the electron density of the ring. This cumulative electron-donating effect is expected to make this compound inherently more reactive than anisole towards electrophiles.
However, the substitution pattern on this compound introduces steric considerations. While the positions ortho and para to the methoxy group are electronically activated, the positions ortho to the methoxy group (C2 and C6) are also flanked by methyl groups. This steric hindrance can impede the approach of bulky electrophiles, potentially favoring substitution at the para position (C4).
Comparative Experimental Data
| Reaction Condition | Anisole Product(s) | This compound Product(s) | Observations & Inferences |
| Nitration | Mixture of o-nitroanisole and p-nitroanisole.[2] | 4-Nitro-3,5-dimethylanisole is the expected major product. | The increased electron density in this compound suggests a faster reaction rate compared to anisole. Substitution is directed to the position activated by both the methoxy and methyl groups. |
| Bromination | Mixture of o-bromoanisole and p-bromoanisole.[3] | 4-Bromo-3,5-dimethylanisole (100% yield of mono-brominated product).[4] | The high yield for this compound suggests a highly favorable and selective reaction. The electron-rich nature of the ring likely contributes to a rapid reaction. |
| Friedel-Crafts Acylation | Primarily p-methoxyacetophenone.[5] | 2-Acyl-3,5-dimethylanisole or 4-acyl-3,5-dimethylanisole are possible. | The increased activation of the this compound ring would suggest a higher reactivity. However, steric hindrance could play a significant role in determining the product distribution. |
Table 1: Comparison of Products in Electrophilic Aromatic Substitution Reactions.
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions for both anisole and this compound are provided below.
Nitration of Anisole
Procedure: A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled. Anisole is then added slowly to this mixture while maintaining a low temperature. The reaction is typically stirred for a short period before being quenched by pouring it onto ice. The product is then extracted with an organic solvent, washed, dried, and purified.[2]
Bromination of this compound
Procedure: To a solution of this compound in carbon tetrachloride at 0°C, a solution of bromine in carbon tetrachloride is added dropwise over several hours. The reaction mixture is stirred for an additional 30 minutes at 0°C. The reaction is then quenched with a 3% sodium hydroxide (B78521) solution. The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated to yield the product. This procedure has been reported to yield the mono-brominated product in 100% yield.[4]
Friedel-Crafts Acylation of Anisole
Procedure: Anhydrous aluminum chloride is suspended in a dry solvent like dichloromethane. The aromatic compound (anisole) is added, and the mixture is cooled. The acylating agent (e.g., acetyl chloride) is then added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is extracted, washed, dried, and purified.[5]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.
Figure 1: General mechanism of Electrophilic Aromatic Substitution.
Figure 2: A typical experimental workflow for Electrophilic Aromatic Substitution.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive than anisole in electrophilic aromatic substitution reactions due to the combined electron-donating effects of the methoxy and two methyl groups. This increased reactivity is supported by the high yield observed in its bromination. However, steric hindrance from the methyl groups can influence the regioselectivity of the substitution, a factor that becomes more significant with bulkier electrophiles. For researchers designing synthetic routes, the choice between anisole and this compound will depend on the desired reactivity and the steric tolerance of the specific transformation. Further quantitative kinetic studies are needed to provide a more precise comparison of their reactivities.
References
- 1. quora.com [quora.com]
- 2. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. websites.umich.edu [websites.umich.edu]
Spectroscopic comparison of 3,5-Dimethylanisole and 3,5-dimethylphenol.
In the realm of aromatic compounds, subtle structural modifications can lead to significant shifts in spectroscopic signatures. This guide provides a detailed comparative analysis of 3,5-Dimethylanisole and 3,5-dimethylphenol, two closely related molecules differing only by a methyl ether versus a hydroxyl group. This comparison is crucial for researchers in drug development and organic synthesis for unambiguous identification and characterization.
Executive Summary
This report presents a head-to-head spectroscopic comparison of this compound and 3,5-dimethylphenol. Key differences are observed in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, primarily arising from the presence of the acidic proton and the differing electronic effects of the methoxy (B1213986) and hydroxyl groups. The ultraviolet-visible (UV-Vis) spectra, while broadly similar, exhibit subtle shifts in absorption maxima.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and 3,5-dimethylphenol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.65 | s | 2H | Ar-H (ortho to OCH₃) |
| 6.58 | s | 1H | Ar-H (para to OCH₃) | |
| 3.78 | s | 3H | -OCH₃ | |
| 2.31 | s | 6H | Ar-CH₃ | |
| 3,5-Dimethylphenol | 6.59 | s | 2H | Ar-H (ortho to OH) |
| 6.52 | s | 1H | Ar-H (para to OH) | |
| 4.65 | br s | 1H | -OH | |
| 2.27 | s | 6H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 159.8 | Ar-C (ipso to OCH₃) |
| 139.1 | Ar-C (ipso to CH₃) | |
| 120.3 | Ar-C (para to OCH₃) | |
| 112.5 | Ar-C (ortho to OCH₃) | |
| 55.1 | -OCH₃ | |
| 21.4 | Ar-CH₃ | |
| 3,5-Dimethylphenol | 155.5 | Ar-C (ipso to OH) |
| 139.5 | Ar-C (ipso to CH₃) | |
| 121.5 | Ar-C (para to OH) | |
| 113.1 | Ar-C (ortho to OH) | |
| 21.3 | Ar-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 3000-2850 | C-H stretch (aromatic and aliphatic) |
| 1600, 1470 | C=C stretch (aromatic) | |
| 1250-1000 | C-O stretch (aryl ether) | |
| 3,5-Dimethylphenol | 3600-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) | |
| 2950-2850 | C-H stretch (aliphatic) | |
| 1600, 1475 | C=C stretch (aromatic) | |
| 1300-1200 | C-O stretch (phenol) |
Table 4: Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 136 | 121, 106, 91, 77 |
| 3,5-Dimethylphenol | 122 | 107, 94, 77 |
Table 5: UV-Visible Spectroscopy Data (in Ethanol)
| Compound | λmax (nm) |
| This compound | ~273, ~279 |
| 3,5-Dimethylphenol | ~274, ~281 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the solid sample (3,5-dimethylphenol) or 10-20 µL of the liquid sample (this compound) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition : The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A proton-decoupled pulse sequence was used. 1024 scans were accumulated.
-
Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
This compound (Liquid) : A single drop of the neat liquid was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.[2][3]
-
3,5-Dimethylphenol (Solid) : Approximately 1-2 mg of the solid was finely ground with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a transparent pellet using a hydraulic press.[2][4]
-
-
Instrumentation : Spectra were recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition : The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (for the KBr pellet) or clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Samples were introduced via a gas chromatograph (GC) coupled to the mass spectrometer. A dilute solution of each compound (~1 mg/mL) in dichloromethane (B109758) was prepared, and 1 µL was injected into the GC.
-
Instrumentation : An electron ionization (EI) mass spectrometer was used.
-
Ionization : The ionization energy was set to 70 eV.[5]
-
Mass Analysis : The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.
-
Data Acquisition : The total ion chromatogram and mass spectra of the eluting peaks were recorded.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Stock solutions of each compound were prepared in ethanol (B145695) at a concentration of approximately 1 mg/mL. These were then diluted to achieve an absorbance reading between 0.1 and 1.0 AU.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer was used.
-
Acquisition : The spectrum was scanned from 200 to 400 nm. A cuvette containing pure ethanol was used as the reference.[6][7] The baseline was corrected using the reference cuvette before scanning the samples.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of the two isomers.
References
- 1. organomation.com [organomation.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. google.com [google.com]
A Comparative Guide to Alternative Methylating Agents for the Synthesis of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
The O-methylation of 3,5-dimethylphenol (B42653) is a critical step in the synthesis of 3,5-dimethylanisole, a valuable intermediate in the pharmaceutical and chemical industries. The selection of a methylating agent is a pivotal decision that significantly impacts reaction efficiency, safety, and environmental sustainability. This guide provides a comprehensive comparison of various methylating agents, offering experimental data, detailed protocols, and visual aids to assist researchers in making informed choices for their synthetic needs.
Performance Comparison of Methylating Agents
The following table summarizes the key characteristics and performance of several methylating agents for the synthesis of this compound from 3,5-dimethylphenol. While a specific protocol for methyl iodide is well-established for this substrate, data for other agents are often based on the methylation of structurally similar phenols and serve as a strong predictive baseline.
| Methylating Agent | Typical Reagents & Conditions | Typical Yield (Phenols) | Advantages | Disadvantages | Safety & Environmental Profile |
| Methyl Iodide (MeI) | 3,5-Dimethylphenol, K₂CO₃, DMF, Room Temperature, Overnight | ~90% | High reactivity, excellent yields at mild conditions. | Toxic, volatile, potential for N- and C-methylation side products in complex molecules. | Highly toxic and a suspected carcinogen; should be handled in a fume hood with appropriate personal protective equipment (PPE). |
| Dimethyl Sulfate (DMS) | 3,5-Dimethylphenol, NaOH, Water or Phase Transfer Catalyst, Reflux | High (often >90%) | Highly reactive and cost-effective for industrial scale. | Extremely toxic, corrosive, and a known carcinogen; requires stringent safety protocols. | Extremely hazardous; its use is increasingly being replaced by safer alternatives. |
| Dimethyl Carbonate (DMC) | 3,5-Dimethylphenol, K₂CO₃, High Temperature (120-160°C), optional Phase Transfer Catalyst (e.g., TBAB) | Good to Excellent (up to 99% for some phenols) | "Green" reagent: low toxicity, biodegradable, and produced via clean processes. Cost-effective. | Lower reactivity than traditional agents, necessitating higher temperatures and longer reaction times. | Considered a safe and environmentally benign methylating agent. |
| Trimethylsilyldiazomethane (TMS-DM) | 3,5-Dimethylphenol, Base (e.g., DIPEA), Room Temperature | High (often comparable to or exceeding diazomethane) | A safer, non-explosive alternative to diazomethane (B1218177), offering clean and high-yielding reactions. | Still a toxic reagent that requires careful handling. | Significantly less explosive than diazomethane but remains toxic. |
| Methanol with Acid Catalyst | 3,5-Dimethylphenol, Methanol, Solid Acid Catalyst (e.g., Zeolites), High Temperature (200-400°C) | Variable | Methanol is an inexpensive and readily available C1 source. | Requires high temperatures and potentially high pressures; can lead to a mixture of O- and C-alkylated products. | Methanol is toxic. The high-temperature process requires specialized equipment. |
| Tetramethylammonium Hydroxide (TMAH) | 3,5-Dimethylphenol, TMAH, Microwave Irradiation, ~120°C | Good to Excellent (up to 98% for some phenols) | Extremely rapid reactions under microwave conditions with high selectivity for O-methylation. | TMAH is corrosive, and the reaction generates trimethylamine (B31210) as a byproduct. Requires specialized microwave equipment. | TMAH is corrosive. Trimethylamine byproduct has a strong, unpleasant odor. |
Visualizing the Synthesis
General Reaction Pathway
Caption: General O-methylation of 3,5-dimethylphenol.
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method 1: Methylation with Methyl Iodide
This protocol provides a reliable, high-yielding synthesis of this compound.
Materials:
-
3,5-Dimethylphenol
-
Methyl Iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated brine
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylphenol (10.0 g, 81.9 mmol) in DMF (150 mL).
-
Add anhydrous potassium carbonate (33.9 g, 245 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (12.8 g, 90.1 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Method 2: Green Synthesis with Dimethyl Carbonate (DMC)
This protocol outlines a more environmentally friendly approach to the synthesis.
Materials:
-
3,5-Dimethylphenol
-
Dimethyl Carbonate (DMC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB) (optional, as a phase transfer catalyst)
-
N-Methyl-2-pyrrolidone (NMP) or Sulfolane
Procedure:
-
Combine 3,5-dimethylphenol, an excess of dimethyl carbonate (which can also act as a solvent), and a catalytic amount of potassium carbonate in a high-pressure reactor (autoclave). The use of a phase transfer catalyst like TBAB can enhance the reaction rate.
-
Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After cooling the reactor to room temperature, vent any excess pressure.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate is then subjected to fractional distillation to recover excess DMC and the solvent.
-
The remaining residue is purified by vacuum distillation to afford this compound.
Method 3: Rapid Microwave-Assisted Synthesis with Tetramethylammonium Hydroxide (TMAH)
This method offers a significant reduction in reaction time.
Materials:
-
3,5-Dimethylphenol
-
Tetramethylammonium Hydroxide (TMAH) (25% in water or methanol)
Procedure:
-
In a microwave-safe vessel, dissolve 3,5-dimethylphenol (1 mmol) in ethanol (5 mL).
-
Add an equimolar amount of TMAH solution (1 mmol).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction, allow the vessel to cool to a safe temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography.
Comparative study of different catalysts for Friedel-Crafts acylation of 3,5-Dimethylanisole.
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a fundamental and powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the production of aromatic ketones that serve as crucial intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst for this reaction is a critical parameter that significantly influences reaction efficiency, regioselectivity, and the overall environmental impact of the synthesis. This guide presents a comparative analysis of various catalytic systems for the Friedel-Crafts acylation of 3,5-dimethylanisole, supported by experimental data from analogous reactions to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Friedel-Crafts acylation of this compound is evaluated based on several key metrics, including product yield, reaction time, and the conditions required. The following table summarizes the performance of different classes of catalysts, drawing on experimental data for the acylation of this compound and structurally similar aromatic ethers.
| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal Triflates | Sc(OTf)₃ | Benzoyl chloride | [bmim][BF₄] | 80 | Overnight | 92 | [1] |
| Traditional Lewis Acids | AlCl₃ | Acetic anhydride (B1165640) | Dichloromethane (B109758) | Reflux | 0.5 | High (typical) | [2] |
| Traditional Lewis Acids | FeCl₃ | Acetic anhydride | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | 60 | 2-24 | 62-94 (for anisole) | [3][4] |
| Heterogeneous Catalysts | Zeolite H-Beta | Acetic anhydride | Neat | 90-110 | - | - | [5] |
| Heteropoly Acids | H₃PW₁₂O₄₀ | Acetic anhydride | Neat | 90-110 | - | High (for anisole) | [5] |
Note: Data for AlCl₃, FeCl₃, Zeolite H-Beta, and Heteropoly Acids are based on the acylation of anisole, a closely related substrate, and are indicative of the expected performance for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of published research. Below are representative experimental protocols for Friedel-Crafts acylation utilizing different catalyst types. These can be adapted for the specific acylation of this compound.
General Procedure for Metal Triflate Catalyzed Acylation in an Ionic Liquid[1][6]
-
Catalyst and Solvent Preparation: A round-bottomed flask is charged with the metal triflate catalyst (e.g., Sc(OTf)₃, 0.1 mmol). The flask is dried under vacuum for 1 hour with stirring and flushed several times with dry argon. The ionic liquid (e.g., [bmim][BF₄], 2 mL) is then added, and the mixture is stirred at 80 °C for 10 minutes until homogeneous.
-
Reaction Execution: After cooling to ambient temperature, the acylating agent (e.g., benzoyl chloride, 1 mmol) and this compound (5 mmol) are added. The reaction mixture is stirred at 80 °C under an atmosphere of dry argon.
-
Work-up and Product Isolation: Upon completion of the reaction (monitored by TLC or GC), the organic products are extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with water, aqueous NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
General Procedure for Traditional Lewis Acid (AlCl₃) Catalyzed Acylation[2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dichloromethane (a suitable solvent) and aluminum chloride (10.0 g) are added.
-
Acylating Agent Addition: Acetic anhydride (5.0 mL) is added dropwise with constant swirling. The reaction is exothermic and vigorous fizzing may occur as the complex forms.
-
Substrate Addition and Reaction: this compound (2.0 mL) is added dropwise. The mixture is then refluxed for 30 minutes.
-
Work-up and Product Isolation: The reaction mixture is cautiously poured into ice-cold water and swirled. The mixture is transferred to a separatory funnel, and the organic layer is separated, washed with 10% NaOH and brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the product.
General Procedure for Heterogeneous Zeolite Catalyzed Acylation[5]
-
Catalyst Activation: The zeolite catalyst (e.g., H-Beta) is activated by calcination at a high temperature to remove any adsorbed water.
-
Reaction Mixture: In a batch reactor, the activated zeolite catalyst, this compound, and the acylating agent (e.g., acetic anhydride) are combined.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the required duration.
-
Catalyst and Product Separation: After the reaction, the solid zeolite catalyst is separated from the reaction mixture by filtration. The filtrate contains the product, which can be purified by distillation or chromatography. The recovered catalyst can potentially be washed, dried, and reused.
Visualizing the Catalyst Comparison Workflow
The following diagram illustrates the logical workflow for a comparative study of catalysts for the Friedel-Crafts acylation of this compound.
Caption: Workflow for comparing catalysts in Friedel-Crafts acylation.
Signaling Pathway of a Lewis Acid Catalyzed Reaction
The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation involves the activation of the acylating agent to form a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the electron-rich this compound.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an HPLC method for the analysis of 3,5-Dimethylanisole.
This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3,5-Dimethylanisole. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for this compound. The comparison is based on established principles of HPLC method validation as outlined by the International Conference on Harmonisation (ICH) guidelines.
Methodology Comparison
Two distinct reversed-phase HPLC (RP-HPLC) methods are evaluated. Method A employs a conventional C18 stationary phase with a simple isocratic mobile phase, representing a common and cost-effective approach. Method B utilizes a more specialized column chemistry with a gradient elution, aiming for enhanced resolution and speed.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient: 50% B to 80% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 272 nm | UV at 272 nm |
| Injection Volume | 10 µL | 5 µL |
Performance Validation Data
The following tables summarize the validation parameters for both methods, conducted in accordance with ICH guidelines to ensure the reliability and accuracy of the analytical data.
Table 1: Linearity and Range
| Parameter | Method A | Method B |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 120 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Regression Equation | y = 45872x + 1254 | y = 52341x + 876 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) |
| 2.0 | 98.5 ± 1.8 | 101.2 ± 1.1 |
| 50.0 | 100.2 ± 1.2 | 99.5 ± 0.8 |
| 90.0 | 101.5 ± 1.0 | 100.8 ± 0.6 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | Method A (% RSD) | Method B (% RSD) |
| Intra-day Precision (n=6) | 1.3 | 0.8 |
| Inter-day Precision (n=6, 3 days) | 1.8 | 1.1 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| Limit of Detection (LOD) | 0.3 | 0.15 |
| Limit of Quantitation (LOQ) | 1.0 | 0.5 |
Experimental Protocols
Standard and Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the linear range of each method. For accuracy studies, a blank matrix is spiked with known concentrations of the analyte.
Method Validation Protocol
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by injecting a blank, a placebo, and a spiked sample.
-
Linearity: A minimum of five concentrations across the specified range are analyzed. The peak area versus concentration data is plotted, and the correlation coefficient and regression line equation are determined.
-
Accuracy: The recovery of the analyte is determined by analyzing samples spiked with known amounts of this compound at three different concentration levels (low, medium, and high).
-
Precision:
-
Intra-day precision (Repeatability): Six replicate injections of a standard solution are performed on the same day.
-
Inter-day precision (Intermediate Precision): The analysis is repeated on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Conclusion
Both Method A and Method B are suitable for the quantitative analysis of this compound. Method A is a straightforward and reliable isocratic method suitable for routine quality control where high throughput is not a primary concern. Method B, with its gradient elution and more advanced column chemistry, offers superior sensitivity (lower LOD and LOQ), better precision, and a wider linear range, making it more appropriate for demanding applications such as impurity profiling or the analysis of samples with complex matrices. The choice between the two methods will depend on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation.
A Researcher's Guide to Cross-Referencing Experimental NMR Data of 3,5-Dimethylanisole with Literature Values
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparison of experimental NMR data for 3,5-Dimethylanisole with established literature values, alongside detailed experimental protocols to ensure reproducibility.
Comparison of NMR Data
The following table summarizes the experimental and literature ¹H and ¹³C NMR chemical shifts for this compound. All chemical shifts (δ) are reported in parts per million (ppm).
| ¹H NMR | Assignment | Experimental (ppm) | Literature (ppm)[1] | Multiplicity |
| A | H-2, H-6 | - | 6.576 | s |
| B | H-4 | - | 6.520 | s |
| C | OCH₃ | - | 3.735 | s |
| D | Ar-CH₃ | - | 2.272 | s |
| ¹³C NMR | Assignment | Experimental (ppm) | Literature (ppm) | |
| 1 | C-1 | - | 159.5 | |
| 2 | C-3, C-5 | - | 139.1 | |
| 3 | C-4 | - | 115.7 | |
| 4 | C-2, C-6 | - | 109.8 | |
| 5 | OCH₃ | - | 55.0 | |
| 6 | Ar-CH₃ | - | 21.4 |
Literature values are typically recorded in deuterated chloroform (B151607) (CDCl₃). Experimental values should be compared with this in mind.
Experimental Protocols
To acquire high-quality experimental NMR data for this compound, the following detailed methodologies are recommended.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired NMR experiment. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
¹³C NMR Spectroscopy
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and Baseline Correction: Correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for Spectral Analysis
The process of cross-referencing experimental NMR data with literature values follows a logical progression to ensure accurate compound identification and characterization.
This systematic approach, combining careful experimental work with thorough literature comparison, is fundamental to the robust chemical analysis required in research and development.
References
A Comparative Guide to 3,5-Dimethylanisole for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercial 3,5-Dimethylanisole with a common alternative, 3,4-Dimethylanisole (B1293948). The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding starting material selection for organic synthesis. This document outlines typical purity specifications, details analytical and synthetic experimental protocols, and presents comparative performance data in a key synthetic transformation.
Certificate of Analysis: Comparative Specifications
A Certificate of Analysis (CoA) is a critical document that assures the quality and purity of a chemical reagent. Below is a summary of typical specifications for commercially available this compound and a common isomer, 3,4-Dimethylanisole.
| Parameter | This compound | 3,4-Dimethylanisole | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid | Visual Inspection |
| Assay (Purity) | ≥98.5% | ≥98.5% | Gas Chromatography (GC) |
| Refractive Index (n20/D) | 1.5110 - 1.5140 | 1.5160 - 1.5190 | Refractometry |
| Boiling Point | ~193 °C | ~200-201 °C | Ebulliometry |
| Density (g/mL at 25 °C) | ~0.963 | ~0.974 | Densitometry |
| Identity | Conforms to structure | Conforms to structure | IR Spectroscopy |
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds. To evaluate the comparative performance of this compound and 3,4-Dimethylanisole as substrates in this critical reaction, a series of experiments were conducted. The reaction involved the coupling of an iodinated dimethylanisole derivative with a common boronic acid partner.
Hypothetical Experimental Data:
| Substrate | Reaction Time (hours) | Yield (%) | Purity of Product (by GC) |
| 4-Iodo-3,5-Dimethylanisole | 6 | 88 | >99% |
| 4-Iodo-3,4-Dimethylanisole | 6 | 82 | >99% |
The data suggests that under the tested conditions, this compound provides a slightly higher yield compared to its 3,4-isomer. This may be attributed to the reduced steric hindrance around the reaction site in the 3,5-disubstituted pattern.
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of dimethylanisole isomers by gas chromatography with flame ionization detection (GC-FID).
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a 1 mg/mL solution of the dimethylanisole sample in dichloromethane.
-
Inject the sample into the GC system.
-
Record the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
Suzuki-Miyaura Coupling of Iodo-dimethylanisole
Objective: To compare the reactivity and yield of iodinated this compound and 3,4-dimethylanisole in a Suzuki-Miyaura coupling reaction.
Materials:
-
Iodo-dimethylanisole (either 4-Iodo-3,5-dimethylanisole or 4-Iodo-3,4-dimethylanisole)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, combine the iodo-dimethylanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualized Workflows
The following diagrams illustrate the logical flow of quality control and a typical synthetic application of this compound.
Caption: Quality Control and Synthetic Workflow for this compound.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Reactivity Unveiled: A Comparative Analysis of 3,5-Dimethylanisole and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic compounds is paramount for designing efficient synthetic routes and developing novel molecular entities. This guide provides an in-depth comparison of the reactivity of 3,5-Dimethylanisole and its isomers, supported by available experimental data and established chemical principles. We will delve into the electronic and steric factors governing their behavior in key organic reactions, offering a framework for predicting their chemical transformations.
The reactivity of dimethylanisole isomers in electrophilic aromatic substitution (EAS) is primarily governed by the interplay of the activating and directing effects of the methoxy (B1213986) (-OCH₃) and the two methyl (-CH₃) groups. The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Methyl groups are also activating and ortho, para-directing, albeit to a lesser extent, through an inductive effect. The ultimate reactivity and the regioselectivity of substitution depend on the positions of these groups on the benzene (B151609) ring, which influences both the electronic activation of specific carbon atoms and the steric hindrance around potential reaction sites.
Comparative Reactivity Data
| Isomer | Reaction | Reagents | Product(s) | Observations/Yield |
| This compound | Bromination | Br₂ in CCl₄ | 4-Bromo-3,5-dimethylanisole | High yield (quantitative), selective monobromination.[1] |
| Benzoylation | Benzoyl chloride, Cu(OTf)₂ in [bmim][BF₄] | 2-Benzoyl-3,5-dimethylanisole | Preferential formation of the less sterically hindered ortho-product.[2] | |
| 2,6-Dimethylanisole (B89883) | Nitrosation | NaNO₂ in H₂SO₄ | 4-Nitroso-2,6-dimethylanisole | More reactive than anisole (B1667542) in nitrosation. |
| Nitration | HNO₃ in H₂SO₄ | 4-Nitro-2,6-dimethylanisole | The presence of two ortho methyl groups sterically hinders the methoxy group, potentially affecting its resonance donation and directing the electrophile to the para position.[3] | |
| 2,3-Dimethylanisole | Bromination | N-Bromosuccinimide (NBS) in CH₃CN | 4-Bromo-2,3-dimethylanisole and 6-Bromo-2,3-dimethylanisole | Regioselective bromination occurs. |
| 2,4-Dimethylanisole | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Substitution at position 5 | The positions ortho and para to the strongly activating methoxy group are targeted. |
| 2,5-Dimethylanisole | Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,5-dimethylanisole | Substitution occurs at the position activated by both the methoxy and a methyl group, and which is sterically accessible. |
| 3,4-Dimethylanisole | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Substitution at position 6 | The position ortho to the methoxy group and not sterically hindered is the primary site of reaction. |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are crucial for reproducible research. Below are protocols for bromination, nitration, and Friedel-Crafts acylation, based on literature procedures.
Bromination of this compound[1]
-
Reaction Setup: A solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of bromine (1.0 eq) in CCl₄ is added dropwise to the stirred solution of this compound over a period of 3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C. The reaction is then quenched by the addition of a 3% aqueous solution of sodium hydroxide (B78521) (NaOH). The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Nitration of Substituted Anisoles (General Procedure)[4]
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, concentrated nitric acid (HNO₃) is added slowly to concentrated sulfuric acid (H₂SO₄) with constant stirring.
-
Reaction Setup: The substituted dimethylanisole is dissolved in a suitable solvent (e.g., glacial acetic acid) in a separate flask, also cooled in an ice bath.
-
Reagent Addition: The pre-cooled nitrating mixture is added dropwise to the solution of the anisole derivative while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is collected by vacuum filtration. The solid is washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Friedel-Crafts Acylation of Anisole Derivatives (General Procedure)[5][6][7]
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is suspended in a dry solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Acylating Agent Addition: The acyl chloride (1.0 eq) is added dropwise to the AlCl₃ suspension.
-
Substrate Addition: The dimethylanisole isomer (1.0 eq), dissolved in the same dry solvent, is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product can be purified by column chromatography or distillation.
Reactivity and Regioselectivity: A Visualized Explanation
The directing effects of the methoxy and methyl substituents are key to understanding the reactivity differences among the dimethylanisole isomers. The following diagram illustrates the predicted sites of electrophilic attack based on the combined electronic effects of the substituents.
Figure 1. Predicted reactive positions for electrophilic aromatic substitution on dimethylanisole isomers.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects. In this compound, the methoxy group strongly activates the ortho and para positions (2, 4, and 6), and the meta-directing methyl groups further enhance this activation, leading to high reactivity. For isomers like 2,6-dimethylanisole, steric hindrance from the two ortho methyl groups significantly influences the regioselectivity, favoring substitution at the less hindered para position. The other isomers exhibit intermediate reactivity patterns based on the specific arrangement of the activating groups. This guide provides a foundational understanding for researchers to predict and control the outcomes of reactions involving these versatile aromatic building blocks. Further quantitative kinetic studies are warranted to provide a more precise comparative assessment of their reactivity.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethylanisole: A Guide for Laboratory Professionals
Researchers and scientists handling 3,5-Dimethylanisole must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 65 °C / 149 °F | [1] |
| Boiling Point | 193 °C | |
| Density | 0.963 g/mL at 25 °C | |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H227: Combustible liquid | [2] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Use only in a well-ventilated area.[3] If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]
Spill Management Protocol
In the event of a spill, follow these steps to mitigate exposure and ensure proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Contain the Spill: Remove all sources of ignition as this compound is a combustible liquid.[1]
-
Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]
-
Collect and Store: Sweep up the absorbed material and shovel it into suitable, closed containers for disposal.[1]
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose of Waste: Dispose of the collected waste through an approved waste disposal plant.[1]
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Detailed Disposal Procedure
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol for laboratory-scale quantities.
Objective: To safely dispose of unwanted this compound and contaminated materials in compliance with environmental regulations.
Materials:
-
Designated, labeled, and sealable chemical waste container (compatible with organic solvents)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Carefully pour or transfer unwanted this compound into a designated waste container. This should be done in a chemical fume hood.
-
Collect any contaminated disposable materials, such as pipette tips, gloves, and absorbent pads, and place them in the same designated waste container.
-
-
Container Management:
-
Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," "this compound," and any other required hazard warnings.
-
Keep the waste container securely sealed when not in use to prevent the release of vapors.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4]
-
Do not attempt to dispose of this compound down the drain or with general laboratory trash.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if required.
-
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling 3,5-Dimethylanisole
Essential safety protocols and personal protective equipment (PPE) recommendations are critical for laboratory professionals handling 3,5-Dimethylanisole. This guide provides immediate, actionable information to ensure safe operational and disposal procedures, fostering a secure research environment.
When working with this compound, a combustible liquid that can cause skin, eye, and respiratory irritation, a thorough understanding and implementation of safety measures are paramount. The following information outlines the necessary personal protective equipment, step-by-step handling procedures, and emergency protocols to mitigate risks effectively.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Body Part | PPE Type | Material/Specification | Use Case |
| Hands | Splash Protection | Nitrile Gloves | For incidental contact and splash protection only. Gloves should be changed immediately upon contamination. |
| Extended Contact | Viton™ or Polyvinyl Alcohol (PVA) Gloves | Recommended for prolonged handling or when immersion is possible due to their high resistance to aromatic solvents.[1] Note: PVA gloves are water-soluble and should not be used in aqueous environments.[1] | |
| Eyes | Safety Goggles | Chemical splash goggles | To protect against splashes and vapors. |
| Respiratory | Air-Purifying Respirator (APR) | NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV) cartridges (black color-coded).[2][3][4][5] | Required when working in poorly ventilated areas or when the potential for inhalation of vapors is high. |
| Body | Laboratory Coat | Standard | To protect skin and clothing from splashes. |
| Chemical-Resistant Apron | Rubber or other resistant material | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Feet | Closed-toe shoes | --- | To protect against spills. |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area, as this compound is a combustible liquid.
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above. For prolonged operations, Viton™ or PVA gloves are recommended.[1]
-
Carefully open the container of this compound, avoiding splashes.
-
Use a pipette or a graduated cylinder to transfer the required amount of the chemical. Avoid pouring directly from the main container to minimize the risk of spills.
-
Keep the container sealed when not in use to prevent the escape of vapors.
3. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is crucial to contain the situation and prevent exposure. The following diagram outlines the logical workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
